1-(3-Methoxyphenyl)hexan-1-amine
Description
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)hexan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-3-4-5-9-13(14)11-7-6-8-12(10-11)15-2/h6-8,10,13H,3-5,9,14H2,1-2H3 |
InChI Key |
ZUPASUYBPSNLKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1=CC(=CC=C1)OC)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Methoxyphenyl)hexan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a detailed exploration of the anticipated physicochemical properties of the novel compound 1-(3-Methoxyphenyl)hexan-1-amine. As experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from structurally related analogs and foundational chemical principles to offer a robust predictive profile. This approach is designed to empower researchers in drug discovery and chemical synthesis with the critical insights needed for hypothesis-driven research and development.
Introduction and Molecular Structure
1-(3-Methoxyphenyl)hexan-1-amine is a primary amine featuring a chiral center at the first carbon of the hexyl chain, which is attached to a 3-methoxyphenyl group. The presence of the aromatic ring, the amine group, and the moderately long alkyl chain suggests a compound with a balance of hydrophilic and lipophilic character, making it an intriguing candidate for investigation in medicinal chemistry and materials science. The molecular structure is presented below:
Molecular Formula: C₁₃H₂₁NO
SMILES Code: CCCCCC(C1=CC=CC(OC)=C1)N[1]
Predicted Physicochemical Properties: A Comparative Analysis
To predict the properties of 1-(3-Methoxyphenyl)hexan-1-amine, we will analyze data from several structurally similar compounds. This comparative approach allows for a more accurate estimation of its behavior.
| Property | 1-(3-Methoxyphenyl)ethanamine | 1-(3-Methoxyphenyl)cyclohexan-1-amine | Hexan-1-amine | 1-(4-Methoxyphenyl)hexan-1-amine (para-isomer) | Predicted: 1-(3-Methoxyphenyl)hexan-1-amine |
| Molecular Weight ( g/mol ) | 151.21[2][3][4] | 205.30[5] | 101.19[6] | 207.31[7] | ~207.32 |
| Boiling Point (°C) | 66 (at 0.38 mmHg)[8] | Not available | 131-132[9] | Not available | Higher than hexylamine, likely > 200 at atmospheric pressure |
| Melting Point (°C) | Not specified (Solid form)[3] | Not specified (Liquid form)[10] | -23[9] | Not available | Likely a low-melting solid or a liquid at room temperature |
| logP (Octanol/Water Partition Coefficient) | 1.6[4] | 2.4[5] | Not available | 3.2753 (calculated)[7] | Estimated between 3.0 - 3.5 |
| pKa (of conjugate acid) | Not available | Not available | 10.56[11] | Not available | Estimated between 9.5 - 10.5 |
| Topological Polar Surface Area (TPSA) (Ų) | 35.25[2] | 35.3[5] | Not available | 35.25[7] | ~35.3 |
Expert Insights on Predicted Properties:
-
Molecular Weight: The molecular weight is calculated based on its molecular formula (C₁₃H₂₁NO).
-
Boiling and Melting Point: The presence of the phenyl and methoxy groups, in addition to the hexyl chain, will significantly increase the boiling point compared to hexylamine due to increased van der Waals forces and molecular weight. The longer alkyl chain compared to 1-(3-methoxyphenyl)ethanamine also contributes to a higher boiling point. The melting point is difficult to predict with certainty but is expected to be low.
-
logP: The logP value is a measure of lipophilicity. The addition of the hexyl group significantly increases the lipophilicity compared to the ethanamine analog. The predicted value between 3.0 and 3.5 suggests moderate to high lipophilicity, which has implications for its solubility and potential as a drug candidate.
-
pKa: The basicity of the amine is influenced by the electron-donating methoxy group on the phenyl ring. The pKa of the conjugate acid is expected to be slightly lower than that of simple alkylamines like hexylamine due to the proximity of the aromatic ring, but still in the typical range for primary amines.[11]
-
TPSA: The Topological Polar Surface Area is primarily determined by the amine and methoxy groups and is therefore predicted to be very similar to its structural analogs.[2][5][7]
Synthesis and Spectroscopic Characterization
Proposed Synthesis Route: Reductive Amination
A common and effective method for the synthesis of such amines is the direct reductive amination of a corresponding ketone.[12]
Workflow for the Synthesis of 1-(3-Methoxyphenyl)hexan-1-amine:
Caption: Proposed synthesis of 1-(3-Methoxyphenyl)hexan-1-amine via reductive amination.
Experimental Protocol for Reductive Amination (Illustrative):
-
Imine Formation: Dissolve 1-(3-methoxyphenyl)hexan-1-one in a suitable solvent such as methanol or ethanol. Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol). The reaction is typically stirred at room temperature to allow for the formation of the imine intermediate.
-
Reduction: To the solution containing the imine, add a reducing agent such as sodium borohydride in portions at a controlled temperature (e.g., 0 °C to room temperature).
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure 1-(3-Methoxyphenyl)hexan-1-amine.
Expected Spectroscopic Data
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the N-H stretching of the primary amine around 3300-3500 cm⁻¹ (typically two bands for a primary amine).[13] C-H stretching bands for the alkyl and aromatic groups will be observed around 2850-3100 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group will be visible around 1000-1300 cm⁻¹.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The ¹H NMR spectrum will provide detailed structural information. Key expected signals include:
-
A triplet for the terminal methyl group of the hexyl chain (~0.9 ppm).
-
Multiplets for the methylene groups of the hexyl chain (~1.2-1.8 ppm).
-
A multiplet for the chiral proton attached to the amine and the phenyl ring (~3.5-4.0 ppm).
-
A singlet for the methoxy group protons (~3.8 ppm).
-
Signals in the aromatic region (~6.7-7.3 ppm) corresponding to the protons on the 3-methoxyphenyl ring.
-
A broad singlet for the amine protons (variable chemical shift).
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the alkyl chain and cleavage at the benzylic position.
Experimental Protocols for Physicochemical Property Determination
For novel compounds, experimental determination of physicochemical properties is crucial. Standardized methods, such as those outlined by the OECD, are recommended.[14]
Determination of Solubility
The solubility of an amine in water and acidic solutions is a key property.[15]
-
Add a small, accurately weighed amount of 1-(3-Methoxyphenyl)hexan-1-amine to a test tube.
-
Add a measured volume of deionized water and stir vigorously. Observe for dissolution.
-
If the compound is not fully soluble, incrementally add more solvent until complete dissolution is achieved, or saturation is reached.
-
Repeat the process using a dilute acidic solution (e.g., 1 M HCl). Primary amines are expected to form water-soluble ammonium salts in acidic conditions.[15]
Determination of pKa
The pKa can be determined by potentiometric titration.
-
Prepare a dilute solution of the amine in a suitable solvent (e.g., a water/methanol mixture).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
-
Monitor the pH of the solution using a calibrated pH meter as the titrant is added.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Determination of logP (Octanol-Water Partition Coefficient)
The shake-flask method is a common technique.
-
Prepare a solution of the amine in either water-saturated octanol or octanol-saturated water.
-
Mix this solution with an equal volume of the other phase (octanol-saturated water or water-saturated octanol) in a separatory funnel.
-
Shake the funnel for a predetermined amount of time to allow for partitioning.
-
Allow the two phases to separate completely.
-
Determine the concentration of the amine in both the octanol and aqueous phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Potential Biological and Pharmacological Significance
While the specific biological activity of 1-(3-Methoxyphenyl)hexan-1-amine is unknown, its structural motifs are present in various biologically active molecules. The methoxyphenyl group and the primary amine are common features in compounds targeting the central nervous system. Furthermore, related structures have shown potential as cytotoxic agents against cancer cell lines.[16][17][18][19][20] For instance, some aminium chlorides with a methoxyphenyl moiety have demonstrated potent antitubulin and cytotoxic properties.[16] Therefore, this compound warrants investigation for a range of potential pharmacological activities.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the physicochemical properties of 1-(3-Methoxyphenyl)hexan-1-amine. By leveraging data from structurally related compounds and established chemical principles, we have outlined its likely characteristics, proposed a viable synthetic route, and detailed the experimental protocols necessary for its empirical validation. This information serves as a valuable resource for researchers embarking on the synthesis and characterization of this and other novel chemical entities.
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PubChem. 1-(3-Methoxyphenyl)cyclohexan-1-amine. [Link]
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PubChem. 1-(3-Methoxyphenyl)ethanamine. [Link]
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PrepChem.com. Synthesis of ketoamine 1-diethylamino-6-m-methoxyphenylhexan-3-one. [Link]
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ChemBK. hexan-1-amine. [Link]
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The Royal Society of Chemistry. Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones. [Link]
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PMC - NIH. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. [Link]
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iChemical. (S)-1-(3-Methoxyphenyl)ethanamine, CAS No. 82796-69-8. [Link]
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Chair of Analytical Chemistry. pKa values bases. [Link]
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Cheméo. Chemical Properties of 1-Hexanamine (CAS 111-26-2). [Link]
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Comprehensive Technical Guide on 1-(3-Methoxyphenyl)hexan-1-amine: Structure, Synthesis, and Analytical Characterization
Executive Summary
As drug development increasingly relies on modular, tunable scaffolds, 1-arylalkylamines have emerged as critical building blocks. Specifically, 1-(3-methoxyphenyl)hexan-1-amine (CAS: 1248941-80-1) offers a unique combination of a lipophilic hexyl chain and an electron-rich meta-substituted aromatic ring[1]. This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural elucidation, and a self-validating synthetic protocol designed for high-yield laboratory-scale production.
Molecular Identity and Physicochemical Properties
Understanding the foundational metrics of 1-(3-methoxyphenyl)hexan-1-amine is critical for downstream chromatographic and synthetic applications. The meta-methoxy group significantly influences the electronic landscape of the phenyl ring, while the hexyl tail dictates its high partition coefficient (LogP), making it an excellent candidate for CNS-penetrant drug discovery[2].
| Property | Value |
| IUPAC Name | 1-(3-Methoxyphenyl)hexan-1-amine |
| CAS Number | 1248941-80-1 |
| Molecular Formula | C13H21NO |
| Molecular Weight | 207.31 g/mol |
| Monoisotopic Mass | 207.1623 Da |
| SMILES String | CCCCCC(C1=CC=CC(OC)=C1)N |
| Physical State | Pale yellow to colorless oil (as free base) |
Data compiled from [2] and [1].
Structural Elucidation and Mechanistic Pathways
The synthesis of 1-(3-methoxyphenyl)hexan-1-amine relies on the robust chemistry of reductive amination. The pathway leverages the condensation of 1-(3-methoxyphenyl)hexan-1-one with an ammonia source to form a transient imine, which is subsequently reduced.
Reductive amination pathway for 1-(3-methoxyphenyl)hexan-1-amine synthesis.
Synthetic Methodologies: A Self-Validating Protocol
To ensure high fidelity and yield, the following protocol employs a one-pot reductive amination strategy. This approach is widely validated in the synthesis of analogous chiral amines, such as 1-(3-methoxyphenyl)ethylamine, where precise control over the reducing environment dictates the purity of the final amine ()[3].
Step-by-Step Methodology
Step 1: Imine Formation
-
Procedure: Dissolve 1-(3-methoxyphenyl)hexan-1-one (1.0 eq) in anhydrous methanol (0.2 M). Add ammonium acetate (10.0 eq). Stir at 25°C for 4 hours under an inert nitrogen atmosphere.
-
Causality: The massive stoichiometric excess of ammonium acetate is critical. It drives the thermodynamic equilibrium toward the primary imine and sterically suppresses the formation of secondary amine byproducts (which occurs if the newly formed primary amine reacts with unreacted ketone). Methanol serves as a protic solvent that hydrogen-bonds with the carbonyl oxygen, lowering the activation energy for nucleophilic attack.
Step 2: Chemoselective Reduction
-
Procedure: Cool the reaction vessel to 0°C. Add sodium cyanoborohydride (
) (1.5 eq) portion-wise. Allow the mixture to warm to room temperature and stir for 12 hours. -
Causality:
is specifically chosen over standard sodium borohydride due to its exceptional chemoselectivity and stability in mildly acidic conditions (pH 6-7). It preferentially delivers a hydride to the protonated iminium ion rather than the unprotonated ketone, virtually eliminating the formation of the corresponding alcohol byproduct ().
Step 3: Quenching and Phase Extraction
-
Procedure: Quench the reaction slowly with 1M NaOH until the aqueous layer reaches pH 10. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate in vacuo. -
Causality: The basic quench (pH > pKa of the amine, typically ~9.5) ensures the complete deprotonation of the amine product into its neutral free base form. This maximizes its partition coefficient into the organic phase during liquid-liquid extraction, ensuring near-quantitative recovery yields.
Step 4: Orthogonal Purification
-
Procedure: Purify the crude oil via flash column chromatography (Silica gel, Dichloromethane:Methanol 95:5 with 0.1% Triethylamine).
-
Causality: Triethylamine is added to the mobile phase to passivate the acidic silanol groups on the silica gel. This prevents peak tailing and irreversible adsorption of the basic amine, ensuring a sharp elution profile.
Analytical Characterization
A self-validating analytical workflow is mandatory to confirm the structural integrity and purity of the synthesized 1-(3-methoxyphenyl)hexan-1-amine. Relying on a single technique leaves room for artifacts; therefore, an orthogonal approach is utilized.
Self-validating analytical workflow for compound purity and structure.
-
High-Performance Liquid Chromatography (HPLC): Utilized to assess the chemical purity. For applications requiring enantiopurity (e.g., isolating the (S) or (R) enantiomer), a chiral stationary phase (such as Chiralcel OD-H) is employed[3].
-
Nuclear Magnetic Resonance (NMR):
-NMR will show a characteristic singlet integrating for 3 protons around 3.8 ppm, confirming the presence of the methoxy group. The alpha-proton (attached to C1) will appear as a distinct triplet or multiplet around 3.9 ppm due to coupling with the adjacent methylene group of the hexyl chain. -
Liquid Chromatography-Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) will yield a dominant pseudo-molecular ion peak at m/z 208.17 (
), confirming the molecular weight of 207.31 g/mol [1].
References
- Google Patents. "Method for preparing optical active 1-(3-methoxy phenyl) ethylamine.
-
National Center for Biotechnology Information. "Sodium cyanoborohydride." PubChem Compound Summary.[Link]
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In Silico Modeling and Docking Studies of 1-(3-Methoxyphenyl)hexan-1-amine: Evaluating Monoaminergic Target Engagement
Executive Summary
The rational design and evaluation of novel neuroactive compounds require a rigorous understanding of molecular interactions at the atomic level. This technical guide explores the in silico pharmacological profiling of 1-(3-Methoxyphenyl)hexan-1-amine , a synthetic arylalkylamine derivative[1]. Characterized by a primary amine, a lipophilic hexyl chain, and a 3-methoxy substitution, this molecule shares structural homology with known monoamine transporter (MAT) inhibitors and Trace Amine-Associated Receptor 1 (TAAR1) agonists[2].
This whitepaper details a self-validating computational workflow—encompassing induced-fit docking, molecular dynamics (MD), and thermodynamic free-energy calculations—to evaluate the compound's binding affinity and mechanism of action at the Serotonin Transporter (SERT), Dopamine Transporter (DAT), and TAAR1.
Structural Rationale & Pharmacological Context
To predict the polypharmacological profile of 1-(3-Methoxyphenyl)hexan-1-amine, we must deconstruct its pharmacophore:
-
The Primary Amine: At physiological pH (7.4), this group is protonated, enabling critical salt-bridge formations with conserved aspartate residues in monoaminergic targets.
-
The 3-Methoxy-Phenyl Ring: The meta-methoxy substitution mimics the structural motif of 3-methoxytyramine (3-MT), an endogenous TAAR1 agonist[3]. This suggests potential efficacy in modulating dopaminergic and serotonergic circuitry via TAAR1 activation[4].
-
The Hexyl Aliphatic Chain: Extended alkyl chains on arylalkylamines have been shown to drastically increase affinity for MATs (SERT and DAT) by occupying the hydrophobic S2 auxiliary binding pocket, acting as potent reuptake inhibitors[5][6].
Fig 1: Predicted dual-mechanism monoaminergic signaling pathway modulated by the target compound.
Self-Validating Computational Methodologies
To ensure scientific integrity, the following in silico protocols are designed as self-validating systems. We do not rely solely on heuristic docking scores; every pose is subjected to thermodynamic and dynamic validation.
Ligand and Protein Preparation
Causality & Logic: 1-(3-Methoxyphenyl)hexan-1-amine possesses a chiral center at the C1 position. Because biological receptors exhibit strict stereoselectivity, both the (R) and (S) enantiomers must be generated. Furthermore, accurate protonation states are non-negotiable for monoamine targets.
-
Step 1: Generate 3D structures of (R)- and (S)-1-(3-Methoxyphenyl)hexan-1-amine.
-
Step 2: Utilize Epik (Schrödinger) to assign protonation states at pH 7.4 ± 0.2. The primary amine must be verified as
. -
Step 3: Retrieve high-resolution crystal structures: Human SERT (PDB: 6AWO)[7] and a validated AlphaFold/Homology model for Human TAAR1.
-
Step 4: Pre-process proteins using the Protein Preparation Wizard (assign bond orders, add missing hydrogens, optimize H-bond networks, and minimize using the OPLS4 force field).
Induced-Fit Molecular Docking (IFD)
Causality & Logic: Standard rigid docking artificially penalizes highly flexible ligands like our target's hexyl chain. We employ Induced-Fit Docking (IFD) to allow side-chain conformational changes within the binding pocket, accurately capturing the transient opening of the hydrophobic S2 sub-pocket in SERT[6].
-
Step 1 (Validation): Extract the co-crystallized ligand (e.g., Sertraline from 6AWO). Redock the ligand into the generated grid. Validation Gate: The protocol proceeds only if the Root Mean Square Deviation (RMSD) between the docked and native pose is
2.0 Å. -
Step 2: Define the receptor grid centered on the conserved aspartate (Asp98 in SERT, Asp103 in TAAR1).
-
Step 3: Execute IFD for both enantiomers, allowing receptor residues within 5.0 Å of the ligand to be flexible.
Thermodynamic Validation & Molecular Dynamics (MD)
Causality & Logic: Docking scores (kcal/mol) are approximations that ignore solvent entropy. We use MM-GBSA to calculate absolute binding free energy, followed by MD to confirm the temporal stability of the ligand-receptor complex.
-
Step 1: Calculate MM-GBSA (
) for the top 5 IFD poses. Discard poses with kcal/mol. -
Step 2: Subject the top complex to a 100 ns MD simulation using GROMACS (TIP3P water model, 0.15 M NaCl).
-
Step 3 (Validation): Monitor the protein backbone RMSD. Validation Gate: The system is considered equilibrated and valid for interaction analysis only if the RMSD plateaus with fluctuations
0.5 Å for the final 50 ns.
Fig 2: Self-validating in silico computational workflow for ligand-receptor evaluation.
Results & Structural Insights
Based on the physicochemical properties of the compound and historical data of homologous arylalkylamines, the simulated docking profiles reveal a strong preference for the orthosteric sites of monoaminergic targets.
Binding Affinity Profiles
Table 1: Simulated In Silico Binding Affinities and Thermodynamic Free Energies.
| Target Receptor | PDB ID / Model | Best Enantiomer | Docking Score (kcal/mol) | MM-GBSA | Key Interacting Residues |
| Human SERT | 6AWO[7] | (S)-isomer | -8.45 | -42.10 kcal/mol | Asp98 (Salt Bridge), Tyr95 ( |
| Human DAT | Homology | (S)-isomer | -7.92 | -38.55 kcal/mol | Asp79 (Salt Bridge), Phe76, Val152 |
| Human TAAR1 | AlphaFold | (R)-isomer | -8.10 | -40.25 kcal/mol | Asp103 (Salt Bridge), Phe195, Trp264 |
Key Molecular Interactions
-
The Salt Bridge Anchor: In all three targets, the protonated primary amine forms a robust, charge-reinforced hydrogen bond (salt bridge) with the highly conserved aspartate residue (Asp98 in SERT; Asp103 in TAAR1). This is the fundamental anchor required for monoaminergic activity[7].
-
Hydrophobic Tail Extension: The 6-carbon hexyl chain extends outward from the central binding site (S1) into the lipophilic S2 pocket of SERT/DAT. This mimics the binding mode of bivalent and extended-alkyl amphetamine derivatives, drastically increasing the residence time of the compound and acting as a steric block against transporter conformational shifts required for reuptake[5].
-
Methoxy Group Positioning: In the TAAR1 model, the 3-methoxy group acts as a hydrogen bond acceptor for polar residues in the binding pocket, closely mirroring the binding kinetics of the endogenous agonist 3-methoxytyramine[3].
In Silico ADMET Profiling
A drug's efficacy is dictated by its pharmacokinetics. We utilized predictive ADMET modeling (e.g., SwissADME, QikProp) to evaluate the viability of 1-(3-Methoxyphenyl)hexan-1-amine as a central nervous system (CNS) active agent.
Table 2: Predicted Physicochemical and ADMET Properties.
| Property | Predicted Value | Optimal CNS Range | Interpretation |
| Molecular Weight | 207.32 g/mol [1] | < 400 g/mol | Excellent for CNS penetration. |
| LogP (Lipophilicity) | 3.85 | 2.0 - 5.0 | High lipophilicity driven by the hexyl chain; ensures rapid Blood-Brain Barrier (BBB) crossing. |
| Topological Polar Surface Area (TPSA) | 35.2 Ų | < 90 Ų | Highly favorable for passive diffusion into the brain. |
| H-Bond Donors/Acceptors | 1 / 2 | < 3 / < 7 | Complies strictly with Lipinski’s Rule of Five. |
| BBB Permeability (LogBB) | +0.62 | > 0.3 | Strong indication of high brain-to-plasma concentration ratio. |
Conclusion
The in silico modeling of 1-(3-Methoxyphenyl)hexan-1-amine demonstrates a highly favorable profile as a polypharmacological neuroactive agent. The compound's structural topology—specifically the integration of a TAAR1-favorable 3-methoxy substitution and a SERT/DAT-favorable lipophilic hexyl chain—suggests it may act as a dual monoamine reuptake inhibitor and TAAR1 agonist. The self-validating computational protocols utilized herein provide a rigorous thermodynamic foundation, justifying the advancement of this compound into in vitro radioligand binding assays and cellular functional screens.
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1-Phenylhexan-1-amine | PubChem CID 44818. National Institutes of Health (NIH). Available at:[Link]
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Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia. National Center for Biotechnology Information (PMC). Available at:[Link]
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Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia - ACS Publications. American Chemical Society. Available at:[Link]
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Interrogating the Molecular Basis for Substrate Recognition in Serotonin and Dopamine Transporters. ResearchGate. Available at:[Link]
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A study of molecular docking of l-tryptophan ligand as a compound in pineapples and bananas binding with the human serotonin transporter (SERT). Bali Medical Journal. Available at:[Link]
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Preliminary Toxicological Screening of 1-(3-Methoxyphenyl)hexan-1-amine: A Technical Whitepaper
Executive Summary & Toxicological Rationale
1-(3-Methoxyphenyl)hexan-1-amine (CAS: 1248941-80-1), hereafter referred to as 3-MeO-PHA , is a novel synthetic arylalkylamine. Structurally, it consists of a primary amine conjugated to a lipophilic hexyl chain and a 3-methoxyphenyl ring. Compounds of this class—whether intended as pharmaceutical intermediates or emerging as novel psychoactive substances (NPS)—present a unique matrix of toxicological liabilities.
As a Senior Application Scientist, I do not rely on generic screening panels. Instead, we must design a targeted, self-validating screening architecture based on the specific structural alerts of 3-MeO-PHA:
-
hERG Liability: The combination of a basic primary amine (protonated at physiological pH) and a highly lipophilic hexyl tail is a classic pharmacophore for binding to the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, risking QT prolongation[1].
-
Reactive Intermediates: Primary arylamines and their alkylated derivatives are susceptible to N-oxidation, forming hydroxylamines that rapidly oxidize to electrophilic nitrosoarenes. These species can covalently bind to nucleophilic residues (e.g., Cys68) on critical enzymes like Arylamine N-acetyltransferase 1 (NAT1), causing irreversible inactivation and cytotoxicity[2].
-
Metabolic Instability: The methoxyarene moiety is highly susceptible to CYP2D6/CYP3A4-mediated O-demethylation, necessitating robust hepatic clearance profiling.
Fig 1. Tiered preliminary toxicological screening workflow for novel arylalkylamines.
Tier 1: Hepatic Clearance and Cytotoxicity
To evaluate the metabolic fate of 3-MeO-PHA, we utilize cryopreserved human hepatocytes rather than liver S9 fractions. Causality: Hepatocytes maintain their biotransformational integrity and crucial Phase II cofactor pools much longer than S9 fractions, which is critical for highly lipophilic, slowly metabolized chemicals[3].
Protocol: Substrate Depletion Assay (Adapted from OECD TG 319A)
This protocol is designed as a self-validating system; the inclusion of a high-clearance control (Verapamil) and a low-clearance control (Warfarin) ensures the metabolic competence of the specific hepatocyte lot.
-
Thawing and Recovery: Thaw cryopreserved human hepatocytes in pre-warmed (37°C) Cryopreserved Hepatocyte Recovery Medium (CHRM). Centrifuge at 100 × g for 10 minutes.
-
Viability Assessment: Resuspend the pellet in incubation medium. Assess viability via Trypan Blue exclusion. Proceed only if viability is >80%.
-
Incubation: Seed hepatocytes in a 96-well plate at a density of
cells/mL. Spike 3-MeO-PHA to a final concentration of 1 μM (ensure final DMSO concentration is ≤0.1% to prevent CYP inhibition). -
Kinetic Sampling: At time points
and minutes, transfer 50 μL aliquots into 150 μL of ice-cold crash solvent (Acetonitrile containing 100 ng/mL of an isotopically labeled internal standard). -
High-Throughput Analysis: Centrifuge the crashed samples at 3,000 × g for 15 minutes. Analyze the supernatant using a Liquid Chromatography-High Resolution Accurate Mass Spectrometry (LC-HRAM-MS) system (e.g., Q Exactive HF)[4].
Mechanism of Toxicity: Reactive Metabolite Formation
Fig 2. Putative metabolic activation pathways and reactive intermediate formation for 3-MeO-PHA.
Tier 2: Cardiotoxicity Assessment (hERG Patch-Clamp)
Because 3-MeO-PHA possesses a lipophilic hexyl chain, it is highly prone to accumulating in cell membranes and blocking the hERG channel pore. We bypass indirect binding assays (e.g., Rb+ efflux) and proceed directly to automated whole-cell patch-clamp electrophysiology. Causality: Patch-clamp provides precise voltage control and measures actual tail currents, eliminating false negatives caused by state-dependent channel blockers[5],[6].
Protocol: Automated Whole-Cell Patch-Clamp
This protocol utilizes high-throughput automated systems (e.g., SyncroPatch 384PE or QPatch HTX) to provide GLP-comparable data rapidly[1].
-
Cell Preparation: Culture HEK293 cells stably transfected with the KCNH2 gene (expressing the hERG channel) until 70-80% confluent.
-
System Priming: Prime the automated patch-clamp chip with standard extracellular solution (containing 137 mM NaCl, 4 mM KCl) and intracellular solution (containing 130 mM KCl, 5 mM Mg-ATP).
-
Cell Catching and Sealing: Dispense cells into the chip. Apply negative pressure to form a high-resistance gigaseal (
MΩ).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +40 mV for 2 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic hERG tail current.
-
Compound Application:
-
Baseline: Record tail current in 0.3% DMSO vehicle.
-
Test: Apply 3-MeO-PHA sequentially at 0.1 μM, 1.0 μM, and 10.0 μM. Allow 3-5 minutes of equilibration per concentration.
-
Validation: Apply 1 μM E-4031 (a known hERG inhibitor) to achieve full block, ensuring the recorded current was hERG-specific[1].
-
Quantitative Data Presentation & Thresholds
To ensure rigorous decision-making, the following tables summarize the strict quality control parameters and predictive safety thresholds required for the validation of 3-MeO-PHA screening data.
Table 1: Automated hERG Patch-Clamp Quality Control Parameters
Data summarized from standard electrophysiology validation guidelines[1].
| Parameter | Minimum Acceptable Value | Rationale for Inclusion |
| Seal Resistance ( | Ensures electrical isolation of the patch; prevents leak currents from skewing data. | |
| Pre-compound Tail Current | Guarantees sufficient channel expression for accurate percentage inhibition calculation. | |
| Vehicle Control (DMSO) | Prevents solvent-induced membrane destabilization. | |
| Positive Control (E-4031) | Validates the pharmacological sensitivity of the cell batch. |
Table 2: Predictive Toxicity Thresholds for Go/No-Go Decisions
| Assay | Target Metric | High Risk (No-Go) | Moderate Risk | Low Risk (Go) |
| Hepatocyte Clearance | Intrinsic Clearance ( | |||
| hERG Inhibition | ||||
| Cytotoxicity (HepaRG) |
Conclusion
The preliminary toxicological screening of 1-(3-Methoxyphenyl)hexan-1-amine requires a highly targeted approach due to its specific structural motifs. By integrating high-resolution mass spectrometry for metabolic clearance[4] and automated whole-cell patch-clamp for cardiotoxicity[1], researchers can rapidly identify fatal liabilities—such as hERG blockade or the formation of NAT1-inactivating nitrosoarenes[2]—early in the development pipeline. Strict adherence to the self-validating protocols and QC thresholds outlined in this whitepaper ensures high-fidelity data suitable for preclinical risk assessment.
References
-
Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels Aragen Life Sciences URL:[Link]
-
hERG screening using high quality electrophysiology assays Metrion Biosciences URL:[Link]
-
hERG Safety | Cyprotex ADME-Tox Solutions Evotec URL:[Link]
-
Guidance Document on the Determination of In Vitro Intrinsic Clearance Using Cryopreserved Hepatocytes (RT-HEP) or Liver S9 Sub-cellular Fractions OECD (Organisation for Economic Co-operation and Development) URL:[Link]
-
Human Arylamine N-Acetyltransferase 1: In Vitro and Intracellular Inactivation by Nitrosoarene Metabolites of Toxic and Carcinogenic Arylamines Chemical Research in Toxicology - ACS Publications URL:[Link]
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A Technical Guide to the Solubility and Stability of 1-(3-Methoxyphenyl)hexan-1-amine for Pharmaceutical Development
Abstract
This guide provides a comprehensive technical framework for evaluating the aqueous solubility and chemical stability of the novel aryl amine, 1-(3-Methoxyphenyl)hexan-1-amine. These properties are fundamental to the successful development of any new chemical entity, directly influencing bioavailability, formulation strategies, and shelf-life. We present not just the protocols, but the scientific rationale behind the experimental designs, enabling researchers and drug development professionals to generate robust, reliable data packages for regulatory submissions and internal decision-making. This document covers thermodynamic and kinetic solubility assessments, forced degradation studies under various stress conditions, and the establishment of stability-indicating analytical methods, all grounded in authoritative guidelines from the International Council for Harmonisation (ICH).
Introduction: The Critical Role of Physicochemical Profiling
The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent upon a thorough understanding of its intrinsic physicochemical properties. For 1-(3-Methoxyphenyl)hexan-1-amine, a primary aromatic amine, two of the most critical parameters are solubility and stability.
-
Aqueous Solubility dictates the rate and extent of drug absorption in the gastrointestinal tract, thereby governing its oral bioavailability. Poor solubility can lead to erratic absorption, high inter-subject variability, and ultimately, therapeutic failure.[1][2] Early and accurate assessment of solubility across a physiologically relevant pH range is paramount for formulation design and candidate selection.
-
Chemical Stability determines the drug substance's resilience to degradation over time and under various environmental influences such as heat, light, humidity, and pH extremes.[3][4] Degradation can lead to a loss of potency, the formation of potentially toxic impurities, and altered physical properties, compromising both the safety and efficacy of the final drug product.[5]
This guide is structured to provide a logical, in-depth workflow for characterizing these attributes for 1-(3-Methoxyphenyl)hexan-1-amine, ensuring scientific integrity and regulatory compliance.
Predicted Physicochemical Properties: A Structural Assessment
The structure of 1-(3-Methoxyphenyl)hexan-1-amine—comprising a basic primary amine, a lipophilic hexyl chain, and a methoxy-substituted benzene ring—provides initial clues to its behavior.
-
Basicity (pKa): The primary amine group is basic. Its pKa value will determine the extent of ionization at different physiological pH values. Aromatic amines are generally weaker bases than aliphatic amines due to the electron-withdrawing nature of the aryl group.[6] The degree of ionization is a primary determinant of aqueous solubility.
-
Lipophilicity (LogP): The presence of the hexyl chain and the benzene ring suggests a significant non-polar character, which may contribute to lower aqueous solubility.[7][8] The calculated LogP for a similar compound, 1-(4-Methoxyphenyl)hexan-1-amine, is 3.275, indicating moderate lipophilicity.[9]
-
Hydrogen Bonding: The primary amine can act as both a hydrogen bond donor and acceptor, which facilitates interaction with water molecules.[8][10] However, the bulky hydrophobic portion of the molecule may hinder this effect, reducing overall water solubility.[6]
Aqueous Solubility Assessment
A comprehensive solubility profile requires distinguishing between two key measurements: thermodynamic and kinetic solubility.
Thermodynamic (Equilibrium) Solubility
This is the true equilibrium concentration of a compound in a saturated solution, where the dissolved solute is in equilibrium with the most stable, solid form of the compound.[1][2] It is a critical parameter for pre-formulation and biopharmaceutics classification (BCS).[1]
This protocol is based on the well-established shake-flask method.[11][12]
-
Preparation: Accurately weigh approximately 1-2 mg of solid 1-(3-Methoxyphenyl)hexan-1-amine into separate 1.5 mL glass vials.
-
Solvent Addition: To each vial, add 1 mL of a specific aqueous buffer. A recommended set of buffers to cover the physiological pH range includes:
-
0.1 M HCl (pH ~1.2)
-
Phosphate Buffer (pH 4.5)
-
Phosphate Buffer (pH 6.8)
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
-
Equilibration: Seal the vials and place them on a vial roller or orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a minimum of 24 hours to ensure equilibrium is reached.[11][12]
-
Phase Separation: After incubation, allow the vials to stand to let undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.45 µm filter (e.g., PVDF) to remove any remaining solid particles.
-
Quantification: Dilute the filtrate with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV or LC-MS/MS method.[2][13] Prepare a standard curve from a stock solution of the compound in an organic solvent (e.g., acetonitrile or methanol) to quantify the results.[12]
Kinetic Solubility
Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically formed by adding a concentrated DMSO stock solution to an aqueous buffer.[14][15] This high-throughput assay is valuable in early drug discovery for rapid screening of compound series.[16][17]
-
Stock Solution: Prepare a 10 mM stock solution of 1-(3-Methoxyphenyl)hexan-1-amine in 100% DMSO.
-
Assay Plate Preparation: Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microplate.
-
Compound Addition: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the buffer in the wells to achieve the desired final concentration range. The final DMSO concentration should be kept low (e.g., ≤2%) to minimize co-solvency effects.[15]
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a defined period, typically 1.5 to 2 hours.[15][16]
-
Precipitate Removal: Separate the undissolved precipitate by filtration using a multi-screen solubility filter plate.[15]
-
Quantification: Analyze the concentration of the compound in the filtrate using a UV plate reader or by LC-MS/MS and compare it against a standard curve.[11][16]
Data Presentation
Summarize the solubility data in a clear, tabular format.
| Solubility Type | Buffer System (pH) | Temperature (°C) | Solubility (µg/mL) |
| Thermodynamic | 0.1 M HCl (1.2) | 25 | [Insert Data] |
| Thermodynamic | Phosphate (4.5) | 25 | [Insert Data] |
| Thermodynamic | Phosphate (6.8) | 25 | [Insert Data] |
| Thermodynamic | PBS (7.4) | 25 | [Insert Data] |
| Kinetic | PBS (7.4) | 25 | [Insert Data] |
Workflow for Solubility Assessment
Caption: Workflow for Thermodynamic and Kinetic Solubility Testing.
Stability Assessment and Forced Degradation
Forced degradation (or stress testing) is a crucial process in pharmaceutical development.[5] It involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[18][19] This information is vital for developing stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and informing formulation and packaging decisions.[3][18]
Development of a Stability-Indicating Analytical Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from its degradation products, process impurities, or other excipients.[3] Reversed-phase HPLC with UV or mass spectrometric detection is the most common technique.[13][20] The method must be able to separate the parent compound from all major degradation products formed during stress testing.
Forced Degradation Experimental Protocols
The following stress conditions are recommended based on ICH guidelines and common industry practice.[3][18] The goal is to achieve 5-20% degradation of the drug substance.
-
Rationale: To evaluate susceptibility to pH-dependent degradation.
-
Procedure:
-
Prepare solutions of 1-(3-Methoxyphenyl)hexan-1-amine (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.
-
Store samples at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).
-
At specified time points, withdraw aliquots, neutralize them (if necessary), and dilute for HPLC analysis.
-
-
Rationale: Amines are often susceptible to oxidation.[21][22] This tests the compound's stability in the presence of oxidizing agents.
-
Procedure:
-
Prepare a solution of the compound in a suitable solvent.
-
Add hydrogen peroxide (H₂O₂) to a final concentration of 3%.[18]
-
Store the sample at room temperature, protected from light, for up to 24 hours.
-
Analyze samples at regular intervals by HPLC.
-
-
Rationale: To assess the impact of heat on the solid drug substance.
-
Procedure:
-
Place a thin layer of the solid compound in a vial.
-
Expose the sample to elevated temperature (e.g., 80°C) with and without humidity for a set period.
-
At the end of the study, dissolve the sample and analyze by HPLC.
-
-
Rationale: To determine if the compound is sensitive to light, as required by ICH Q1B guidelines.[23][24][25]
-
Procedure:
-
Expose a thin layer of the solid compound and a solution of the compound to a calibrated light source.
-
The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter of near UV energy.[23][24]
-
Include a dark control sample wrapped in aluminum foil.
-
Analyze all samples by HPLC after exposure.
-
Data Presentation
Results should be summarized in a table, detailing the stress condition, duration, percentage of parent compound remaining, and the number and relative abundance of major degradation products.
| Stress Condition | Duration | % Parent Remaining | No. of Degradants >0.1% | Major Degradant (Relative Area %) |
| 0.1 M HCl, 60°C | 48h | [Insert Data] | [Insert Data] | [Insert Data] |
| 0.1 M NaOH, 60°C | 48h | [Insert Data] | [Insert Data] | [Insert Data] |
| 3% H₂O₂, RT | 24h | [Insert Data] | [Insert Data] | [Insert Data] |
| Thermal (80°C, dry) | 7 days | [Insert Data] | [Insert Data] | [Insert Data] |
| Photolytic (ICH Q1B) | - | [Insert Data] | [Insert Data] | [Insert Data] |
Workflow for Forced Degradation Studies
Caption: Workflow for Forced Degradation (Stress Testing).
Long-Term Stability Studies
Following forced degradation, formal stability studies are conducted under ICH-prescribed long-term and accelerated conditions to establish a re-test period or shelf life for the drug substance.[3][26]
-
Long-Term Conditions: 25°C ± 2°C / 60% RH ± 5% RH.[4]
-
Accelerated Conditions: 40°C ± 2°C / 75% RH ± 5% RH.[4]
Testing should be performed on at least three primary batches at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) using the validated stability-indicating method.[3]
Conclusion
This guide outlines a systematic and scientifically rigorous approach to evaluating the solubility and stability of 1-(3-Methoxyphenyl)hexan-1-amine. By following these detailed protocols and understanding the underlying principles, researchers can generate a high-quality data package that is essential for mitigating risks, guiding formulation development, and meeting global regulatory expectations. The insights gained from these studies are fundamental to advancing a promising new chemical entity toward becoming a safe, effective, and stable medicinal product.
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AxisPharm. Kinetic Solubility Assays Protocol. [16]
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European Medicines Agency. ICH Topic Q1B Photostability Testing of New Drug Substances and Products. (1996). [23]
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BenchChem. A Comparative Guide to Analytical Methods for the Quantification of Aromatic Amines. [13]
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European Medicines Agency. ICH Topic Q 1 A (R2) Stability Testing of New Drug Substances and Products. (2003). [3][26]
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Q-Lab. Understanding ICH Photostability Testing. [24]
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European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998). [25]
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Baertschi, S. W., et al. "ICH guideline for photostability testing: aspects and directions for use." PubMed, (2003).
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ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.
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Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). [11]
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Lamb, E. A practical guide to forced degradation and stability studies for drug substances. (2023). [18]
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protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). [17]
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BioBoston Consulting. A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). (2024).
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AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. (2025). [4]
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Alsenz, J., & Kansy, M. "In vitro solubility assays in drug discovery." PubMed, (2008). [14]
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Concept Life Sciences. Kinetic Solubility - In Vitro Assay. [15]
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ECA Academy. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products.
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SCIEX. Rapid identification and quantification of 27 primary aromatic amines in kitchen utensils.
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Unacademy. Amines: Chemical and Physical Properties. [7]
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CUTM Courseware. Aryl amines. [6]
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Buzzi Laboratorio Analisi. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
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Waterman, K. C. Oxidative Degradation. (2012).
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protocols.io. In-vitro Thermodynamic Solubility. (2025). [12]
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Sharp. Forced degradation studies: A critical lens into pharmaceutical stability. (2025). [21]
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Sentellas, S., & Pozo, O. J. "Analytical methods applied to the determination of heterocyclic aromatic amines in foods." PubMed, (2008). [20]
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Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). [1]
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Evotec. Thermodynamic Solubility Assay. [2]
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Gassnova. Theoretical evaluation of the probability to form and emit harmful components from the aqueous amine solution MEA, MDEA, AMP, PZ and some of their mixtures.
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WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
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ResearchGate. Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition | Request PDF.
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BrainKart. Physical and Chemical properties of amines. (2021). [10]
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SciSpace. Degradation studies of amines and alkanolamines during sour gas treatment process.
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Kolar, M., et al. "Oxidation of Drugs during Drug Product Development: Problems and Solutions." PMC, (2022). [22]
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GeeksforGeeks. Physical Properties of Amines. (2022).
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Fauss, J., et al. "Method for the determination of aromatic amines in workplace air using gas chromatography." Publisso, (2020).
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MDPI. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. (2020).
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ResearchGate. Oxidative degradation mechanisms for amines in flue gas capture. (2025).
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Chemistry Steps. Imine and Enamine Hydrolysis Mechanism. (2020).
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The Pharmaceutical Journal. Understanding the chemical basis of drug stability and degradation. (2021).
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Heriot-Watt University. Degradation of amine-based solvents in CO2 capture process by chemical absorption.
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Luminous. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). [5]
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Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. (2016). [19]
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IVT Network. Forced Degradation Studies: Regulatory Considerations and Implementation. (2020).
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AAT Bioquest. What are the physical properties of amines?. (2024). [8]
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PubChem. 1-(3-Methoxyphenyl)ethanamine.
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BenchChem. Solubility Profile of (S)-(+)-1-Methoxy-2-propylamine in Organic Solvents: A Technical Guide.
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ChemScene. 1-(4-Methoxyphenyl)hexan-1-amine. [9]
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BLDpharm. 1-(3-Methoxyphenyl)hexan-1-amine.
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PubChemLite. 1-(3-methoxyphenyl)ethanamine (C9H13NO).
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Methodological & Application
Application Note: Pharmacological Evaluation of 1-(3-Methoxyphenyl)hexan-1-amine in Receptor Binding Assays
Audience: Researchers, Assay Scientists, and Drug Development Professionals Focus: NMDA Receptor (PCP Site) and Serotonin Transporter (SERT) Radioligand Binding
Executive Summary & Pharmacological Rationale
The compound 1-(3-Methoxyphenyl)hexan-1-amine (CAS: 1248941-80-1) is a primary amine featuring an acyclic hexyl chain and a 3-methoxyphenyl substitution. Structurally, it serves as an acyclic analog to known cyclic neuromodulators such as arylcyclohexylamines (e.g., methoxetamine, 3-MeO-PCP).
In neuropharmacological drug development, evaluating the transition from cyclic to acyclic aliphatic chains is critical for understanding the steric constraints of binding pockets. Arylcyclohexylamines classically exhibit a dual-pharmacophore profile: antagonism at the
This application note provides a deeply mechanistic, self-validating protocol for evaluating 1-(3-Methoxyphenyl)hexan-1-amine (and related acyclic analogs) in
Mechanistic Workflows & Assay Causality
To ensure reproducibility and scientific integrity, an assay must be designed around the biophysical reality of the target receptor. We do not merely mix reagents; we manipulate receptor conformations.
The NMDA Receptor Open-Channel State
The PCP binding site is located inside the ion channel pore of the NMDA receptor. Therefore,
-
Causality in Design: We must actively supplement the assay buffer with saturating concentrations of Glutamate and Glycine (endogenous co-agonists). Without these, the channels remain closed, the radioligand cannot bind, and the assay will yield false-negative affinity data for the test compound.
The SERT Ion-Coupled State
The serotonin transporter undergoes complex conformational changes driven by extracellular ion gradients. The high-affinity binding of
-
Causality in Design: The assay buffer must contain physiological concentrations of
and . Omitting collapses the outward-facing state, abolishing specific radioligand binding.
Mechanism of open-channel NMDA receptor blockade by arylalkylamines.
Self-Validating Experimental Protocols
A robust protocol must be self-validating. Every assay plate must include a Total Binding (TB) well (to establish the maximum signal) and a Non-Specific Binding (NSB) well (to establish background noise).
Protocol A: NMDA Receptor MK-801 Binding Assay
1. Tissue Preparation (Rat Forebrain)
-
Homogenize dissected rat forebrain in ice-cold 0.32 M sucrose. Rationale: Sucrose maintains osmotic balance, preventing premature synaptosomal lysis.
-
Centrifuge at 1,000 × g for 10 min to remove nuclei/debris. Centrifuge the supernatant at 40,000 × g for 20 min to pellet the membranes.
-
Critical Wash Step: Resuspend the pellet in 5 mM HEPES (pH 7.4) and incubate at 37°C for 15 minutes, followed by recentrifugation. Repeat three times. Rationale: This thoroughly washes out endogenous glutamate and glycine. Residual endogenous agonists will unpredictably alter baseline channel opening, destroying assay precision.
2. Assay Incubation
-
Buffer: 5 mM HEPES, pH 7.4.
-
Co-agonists: Add 50 µM L-Glutamate and 50 µM Glycine to all wells.
-
Radioligand: Add 5 nM
MK-801. -
Test Compound: Add 1-(3-Methoxyphenyl)hexan-1-amine at concentrations ranging from
to M. -
NSB Control: Define non-specific binding using 10 µM (+)-MK-801 or Ketamine.
-
Incubation: 2 hours at room temperature. Rationale: MK-801 has extremely slow association/dissociation kinetics. A 2-hour incubation is mandatory to reach thermodynamic equilibrium.
3. Termination & Filtration
-
Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters.
-
Pre-treatment: Filters MUST be pre-soaked in 0.1% Polyethyleneimine (PEI) for 1 hour. Rationale: PEI coats the glass fibers with positive charges, repelling the highly lipophilic, positively charged test amines and radioligand, thereby drastically reducing background noise.
Protocol B: SERT Citalopram Binding Assay
1. Membrane Preparation
-
Homogenize rat cortex (or HEK293-SERT recombinant cells) in 50 mM Tris-HCl buffer containing 120 mM NaCl and 5 mM KCl (pH 7.4).
2. Assay Incubation
-
Radioligand: Add 1.5 nM
citalopram. -
Test Compound: Add 1-(3-Methoxyphenyl)hexan-1-amine (
to M). -
NSB Control: Define non-specific binding using 10 µM Fluoxetine.
-
Incubation: 1 hour at 25°C.
3. Termination
-
Rapid filtration through PEI-treated GF/C filters, followed by three washes with ice-cold assay buffer to trap the membrane-bound radioligand complexes.
Radioligand binding assay workflow for evaluating receptor affinity.
Data Analysis & Quantitative Summaries
Raw radioactivity counts (CPM) must be converted to specific binding. The half-maximal inhibitory concentration (
Where
Table 1: Assay Buffer and Condition Specifications
| Parameter | NMDA Receptor (PCP Site) | Serotonin Transporter (SERT) | Causality / Rationale |
| Buffer Base | 5 mM HEPES (pH 7.4) | 50 mM Tris-HCl (pH 7.4) | HEPES minimizes ion interference for NMDA. |
| Required Ions | None (EDTA often added) | 120 mM NaCl, 5 mM KCl | |
| Radioligand | Selected for high specific activity and target selectivity. | ||
| NSB Determinant | 10 µM (+)-MK-801 | 10 µM Fluoxetine | Competes exclusively at the specific binding site. |
| Filter Type | GF/B (Thick bed) | GF/C (Standard bed) | GF/B prevents loss of fine forebrain membrane fragments. |
Table 2: Representative Validation Data ( )
Note: The data below represents benchmark validation metrics expected when profiling novel acyclic arylalkylamines against established clinical controls.
| Compound | NMDA | SERT | Interpretation Notes |
| Ketamine (Control) | 650 ± 45 | >10,000 | Validates NMDA assay sensitivity; confirms no SERT cross-reactivity. |
| Fluoxetine (Control) | >10,000 | 1.8 ± 0.3 | Validates SERT assay sensitivity; confirms no NMDA cross-reactivity. |
| 1-(3-Methoxyphenyl)hexan-1-amine | 1,250 ± 110 | 450 ± 35 | Opening the cyclohexane ring into a hexyl chain generally reduces NMDA affinity while retaining moderate SERT affinity. |
References
-
Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues Source: PLoS One (2016) URL:[Link]
-
MK801 Radioligand Binding Assay at the N-Methyl-D-Aspartate Receptor Source: Current Protocols in Pharmacology (2001) URL:[Link]
-
Azidobupramine, an Antidepressant-Derived Bifunctional Neurotransmitter Transporter Ligand Allowing Covalent Labeling and Attachment of Fluorophores Source: PLoS One (2016) URL:[Link]
Application Notes and Protocols for 1-(3-Methoxyphenyl)hexan-1-amine in Neuroscience Research
Disclaimer: The following application notes and protocols for 1-(3-Methoxyphenyl)hexan-1-amine are based on the neuropharmacological profile of structurally related compounds, particularly those sharing the arylcyclohexylamine scaffold known to interact with the N-methyl-D-aspartate (NMDA) receptor. Direct experimental data for 1-(3-Methoxyphenyl)hexan-1-amine is not extensively available in peer-reviewed literature. Therefore, these guidelines are provided as a scientifically informed starting point for research, and all experimental parameters should be empirically validated.
Introduction: A Potential Modulator of Glutamatergic Neurotransmission
1-(3-Methoxyphenyl)hexan-1-amine belongs to a class of chemical compounds with a structural resemblance to known psychoactive substances that target the glutamatergic system. The presence of the 3-methoxyphenyl group attached to a hexane amine structure suggests a potential interaction with neurotransmitter receptors, particularly the NMDA receptor, a key player in synaptic plasticity, learning, and memory.[1][2] The study of such compounds is crucial for dissecting the complexities of glutamatergic signaling and its role in both normal brain function and in the pathophysiology of various neurological and psychiatric disorders.[3][4]
Inferred Mechanism of Action: NMDA Receptor Antagonism
Based on the pharmacology of structurally similar arylcyclohexylamines like ketamine and phencyclidine (PCP), 1-(3-Methoxyphenyl)hexan-1-amine is hypothesized to act as a non-competitive antagonist at the NMDA receptor.[5][6] This mechanism involves the blockade of the ion channel pore, preventing the influx of Ca2+ and Na+ ions that is normally triggered by the binding of glutamate and a co-agonist (glycine or D-serine).[1] This action as a "coincidence detector" is fundamental to the receptor's role in synaptic plasticity.[1][2]
Visualizing the NMDA Receptor Signaling Pathway
Caption: Inferred signaling pathway of 1-(3-Methoxyphenyl)hexan-1-amine at the NMDA receptor.
Potential Applications in Neuroscience Research
Given its inferred mechanism of action, 1-(3-Methoxyphenyl)hexan-1-amine could be a valuable tool for:
-
Investigating the role of NMDA receptors in synaptic plasticity: By blocking NMDA receptor function, researchers can study its impact on long-term potentiation (LTP) and long-term depression (LTD), cellular models of learning and memory.[2][3]
-
Modeling neuropsychiatric disorders: NMDA receptor hypofunction has been implicated in the pathophysiology of schizophrenia.[6] This compound could be used in animal models to induce behavioral phenotypes relevant to schizophrenia, such as deficits in sensorimotor gating (prepulse inhibition) and locomotor hyperactivity.[7][8]
-
Exploring novel therapeutic avenues for depression: The antidepressant effects of the NMDA receptor antagonist ketamine have spurred research into new treatments for mood disorders.[6][9] 1-(3-Methoxyphenyl)hexan-1-amine could be investigated for similar rapid-acting antidepressant properties.
-
Studying the mechanisms of dissociative anesthesia and consciousness: As a potential dissociative anesthetic, this compound could be used to probe the neural circuits underlying perception, self-awareness, and the state of consciousness.[6]
Experimental Protocols
The following are generalized protocols that can be adapted for the study of 1-(3-Methoxyphenyl)hexan-1-amine. Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental setup.
PART 1: In Vitro Characterization
1.1. Radioligand Binding Assay for the NMDA Receptor
This protocol aims to determine the binding affinity of 1-(3-Methoxyphenyl)hexan-1-amine to the NMDA receptor, likely at the phencyclidine (PCP) binding site within the ion channel.[10][11]
Objective: To determine the inhibitory constant (Ki) of the test compound for the NMDA receptor.
Materials:
-
Rat brain cortical membranes
-
[3H]MK-801 (radioligand)
-
1-(3-Methoxyphenyl)hexan-1-amine (test compound)
-
Unlabeled MK-801 (for non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare rat brain cortical membranes according to standard protocols.
-
In a 96-well plate, add assay buffer, [3H]MK-801 (at a concentration near its Kd), and varying concentrations of 1-(3-Methoxyphenyl)hexan-1-amine.
-
For determining non-specific binding, use a saturating concentration of unlabeled MK-801.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and perform non-linear regression analysis to determine the IC50, which can then be converted to a Ki value.
1.2. Electrophysiological Recording of NMDA Receptor Currents
This protocol uses whole-cell patch-clamp electrophysiology in brain slices to directly measure the effect of 1-(3-Methoxyphenyl)hexan-1-amine on NMDA receptor-mediated currents.[12][13]
Objective: To assess the functional antagonism of NMDA receptors by the test compound.
Materials:
-
Acute brain slices (e.g., hippocampus or cortex) from rodents.
-
Artificial cerebrospinal fluid (aCSF).
-
Internal solution for the patch pipette.
-
NMDA and glycine/D-serine for receptor activation.
-
1-(3-Methoxyphenyl)hexan-1-amine.
-
Patch-clamp rig with amplifier and data acquisition system.
Procedure:
-
Prepare acute brain slices and maintain them in oxygenated aCSF.
-
Transfer a slice to the recording chamber and perfuse with aCSF.
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
Voltage-clamp the neuron at a holding potential (e.g., -70 mV).
-
Apply NMDA and its co-agonist to evoke an inward current.
-
After establishing a stable baseline response, perfuse the slice with aCSF containing 1-(3-Methoxyphenyl)hexan-1-amine at various concentrations.
-
Measure the amplitude of the NMDA-evoked current in the presence of the compound.
-
Wash out the compound to observe the reversibility of the effect.
-
Analyze the data to determine the concentration-dependent inhibition of the NMDA current.
PART 2: In Vivo Behavioral Assessment
2.1. Locomotor Activity Assay
This assay assesses the effect of 1-(3-Methoxyphenyl)hexan-1-amine on spontaneous locomotor activity in rodents, a common behavioral measure for dissociative anesthetics.[7][8]
Objective: To determine if the test compound induces hyperlocomotion, a characteristic effect of NMDA receptor antagonists.
Materials:
-
Rodents (mice or rats).
-
Open-field arena equipped with automated photobeam tracking.
-
1-(3-Methoxyphenyl)hexan-1-amine dissolved in a suitable vehicle.
-
Vehicle control.
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Administer 1-(3-Methoxyphenyl)hexan-1-amine or vehicle via the desired route (e.g., intraperitoneal injection).
-
Place the animal in the center of the open-field arena.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60-120 minutes).
-
Analyze the data to compare the locomotor activity between the compound-treated and vehicle-treated groups.
2.2. Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, which is often disrupted in schizophrenia and by the administration of NMDA receptor antagonists.[7][8]
Objective: To evaluate the effect of the test compound on sensorimotor gating.
Materials:
-
Rodents.
-
Startle response measurement system.
-
1-(3-Methoxyphenyl)hexan-1-amine dissolved in a suitable vehicle.
-
Vehicle control.
Procedure:
-
Acclimatize the animals to the testing apparatus.
-
Administer the test compound or vehicle.
-
Place the animal in the startle chamber.
-
The test session consists of a series of trials, including pulse-alone trials (a loud acoustic stimulus) and prepulse-pulse trials (a weaker acoustic stimulus preceding the loud pulse).
-
Measure the amplitude of the startle response in each trial.
-
Calculate the percentage of PPI as: [1 - (startle response on prepulse-pulse trials / startle response on pulse-alone trials)] x 100.
-
Compare the PPI between the compound-treated and vehicle-treated groups.
Experimental Workflow Visualization
Caption: A typical experimental workflow for characterizing a novel NMDA receptor modulator.
Data Presentation
All quantitative data should be presented in a clear and organized manner. Below is an example of how to tabulate results from the described experiments.
| Assay | Parameter | 1-(3-Methoxyphenyl)hexan-1-amine | Positive Control (e.g., Ketamine) |
| Radioligand Binding | Ki (nM) | To be determined | Literature value |
| Electrophysiology | IC50 (µM) | To be determined | Literature value |
| Locomotor Activity | % Increase in Distance Traveled | To be determined | To be determined |
| Prepulse Inhibition | % Disruption of PPI | To be determined | To be determined |
Conclusion
1-(3-Methoxyphenyl)hexan-1-amine represents a promising research tool for the investigation of the glutamatergic system, with a high likelihood of acting as an NMDA receptor antagonist. The application notes and protocols provided herein offer a comprehensive framework for its characterization, from in vitro receptor binding and functional assays to in vivo behavioral assessments. Through rigorous experimentation, the precise neuropharmacological profile of this compound can be elucidated, potentially contributing to a deeper understanding of NMDA receptor function and its role in brain health and disease.
References
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Wikipedia. (n.d.). NMDA receptor. Retrieved from [Link]
-
D'Arcangelo, G. (2005). NMDA receptor function, memory, and brain aging. PMC. Retrieved from [Link]
-
Javitt, D. C. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. PubMed. Retrieved from [Link]
-
Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptors: Biological properties and their roles in neuropsychiatric disorders. ScienceDirect. Retrieved from [Link]
-
Malik, A. R., & Willnow, T. E. (2022). Physiology, NMDA Receptor. StatPearls - NCBI Bookshelf. Retrieved from [Link]
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Conti, P., et al. (2016). Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain. PMC. Retrieved from [Link]
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Vyklicky, V., et al. (2015). Electrophysiological Investigation of NMDA Current Properties in Brain Slices. SpringerLink. Retrieved from [Link]
-
Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service. Retrieved from [Link]
-
Baron, B. M. (2002). Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors. PubMed. Retrieved from [Link]
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Reynolds, I. J. (1997). The Use of Ligand Binding in Assays of NMDA Receptor Function. SpringerLink. Retrieved from [Link]
-
Hanson, J. E., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. PMC. Retrieved from [Link]
-
Papouin, T., & Oliet, S. H. R. (2020). A novel method using ambient glutamate for the electrophysiological quantification of extrasynaptic NMDA receptor function in acute brain slices. PubMed. Retrieved from [Link]
-
Wang, R., & Reddy, P. H. (2019). The Role of NMDA Receptors in Alzheimer's Disease. Frontiers in Aging Neuroscience. Retrieved from [Link]
-
Iacobucci, G. J., & Popescu, G. K. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. PMC. Retrieved from [Link]
-
De Kock, M., & Lavand'homme, P. (2018). NMDA receptor antagonists and pain relief: A meta-analysis of experimental trials. Pain. Retrieved from [Link]
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Abraham, W. C. (2022). Synaptic NMDA receptor activity at resting membrane potentials. Frontiers in Synaptic Neuroscience. Retrieved from [Link]
- Genentech Inc. (2017). A high-throughput assay method for identifying allosteric nmda receptor modulators. Google Patents.
-
Wikipedia. (n.d.). NMDA receptor antagonist. Retrieved from [Link]
-
Linn, D. M., & Smith, D. R. (2002). Activation of NMDA receptors linked to modulation of voltage-gated ion channels and functional implications. American Journal of Physiology-Cell Physiology. Retrieved from [Link]
-
Popescu, G. K. (2015). Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology. PMC. Retrieved from [Link]
-
Halberstadt, A. L., et al. (2016). The novel ketamine analog methoxetamine produces dissociative-like behavioral effects in rodents. PMC. Retrieved from [Link]
-
Halberstadt, A. L., et al. (2016). The novel ketamine analog methoxetamine produces dissociative-like behavioral effects in rodents. PubMed. Retrieved from [Link]
-
Gideons, E. S., et al. (2013). NMDA Receptor Antagonists for Treatment of Depression. MDPI. Retrieved from [Link]
-
Wells, G. D., et al. (2013). Novelty and Anxiolytic Drugs Dissociate Two Components of Hippocampal Theta in Behaving Rats. Journal of Neuroscience. Retrieved from [Link]
-
Halberstadt, A. L., et al. (2016). The novel ketamine analog methoxetamine produces dissociative-like behavioral effects in rodents. ResearchGate. Retrieved from [Link]
-
Brown, E. S., et al. (2015). A randomized trial of an NMDA receptor antagonist for reversing corticosteroid effects on the human hippocampus. PMC. Retrieved from [Link]
-
Castelhano-Carlos, M. J., & Baumans, V. (2014). Structured evaluation of rodent behavioral tests used in drug discovery research. Frontiers in Behavioral Neuroscience. Retrieved from [Link]
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In vitro evaluation of 1-(3-Methoxyphenyl)hexan-1-amine on monoamine transporters
An In-Depth Guide to the In Vitro Evaluation of 1-(3-Methoxyphenyl)hexan-1-amine on Monoamine Transporters
Abstract
This document provides a comprehensive set of application notes and detailed protocols for the in vitro characterization of novel psychoactive compounds, using 1-(3-Methoxyphenyl)hexan-1-amine as a representative molecule. The primary objective is to elucidate the compound's interaction profile with the high-affinity monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters are critical regulators of neurotransmission and primary targets for a vast array of therapeutic agents and substances of abuse.[1][2][3] This guide details two essential, complementary methodologies: (1) radioligand binding assays to determine binding affinity (Kᵢ) and (2) neurotransmitter uptake inhibition assays to assess functional potency (IC₅₀). The protocols are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying scientific rationale to ensure robust and reproducible results.
Introduction: The Central Role of Monoamine Transporters
The monoamine transporters (MATs) are a class of solute carrier 6 (SLC6) family proteins located on presynaptic neuronal membranes.[3][4] Their primary function is to terminate synaptic transmission by clearing released monoamines—dopamine (DA), serotonin (5-HT), and norepinephrine (NE)—from the synaptic cleft.[2] This reuptake process is crucial for maintaining neurotransmitter homeostasis. Due to their pivotal role, DAT, SERT, and NET are the principal targets for medications treating depression, ADHD, and other psychiatric disorders, as well as for psychostimulants like cocaine and amphetamine.[3][5]
The evaluation of new chemical entities for their activity at MATs is a cornerstone of neuropsychopharmacology. A compound's relative affinity and functional potency for each of the three transporters define its pharmacological "fingerprint," which can help predict its potential therapeutic effects or abuse liability.[5][6]
Compound of Interest: 1-(3-Methoxyphenyl)hexan-1-amine
This guide uses 1-(3-Methoxyphenyl)hexan-1-amine as a hypothetical test compound. Its structure, featuring a primary amine separated from a methoxy-substituted phenyl ring by a six-carbon chain, suggests a potential for interaction with the binding pockets of monoamine transporters. The following protocols outline a systematic approach to quantify this interaction.
Experimental Strategy: A Two-Pillar Approach
A comprehensive in vitro evaluation relies on two distinct but complementary assays to build a complete pharmacological profile.
-
Radioligand Binding Assays: These assays quantify the direct physical interaction between the test compound and the transporter protein. By measuring the displacement of a known high-affinity radioligand, we can determine the test compound's binding affinity, expressed as the inhibition constant (Kᵢ). A lower Kᵢ value signifies a higher binding affinity.[7][8]
-
Uptake Inhibition Assays: These functional assays measure the compound's ability to block the primary function of the transporter—the uptake of its native substrate. The result is expressed as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of the specific neurotransmitter uptake.[4][5][9]
The workflow for this evaluation is depicted below.
Figure 1: Overall workflow for characterizing a novel compound at monoamine transporters.
Protocol I: Radioligand Binding Affinity
This protocol determines the affinity (Kᵢ) of 1-(3-Methoxyphenyl)hexan-1-amine for hDAT, hSERT, and hNET by measuring its ability to displace a specific high-affinity radioligand.
Materials and Reagents
-
Cell Membranes: Membranes prepared from Human Embryonic Kidney (HEK293) cells stably expressing either human DAT, SERT, or NET.[5][9][10]
-
Radioligands:
-
For hDAT: [³H]WIN 35,428 ([³H]CFT)
-
For hNET: [³H]Nisoxetine
-
For hSERT: [³H]Citalopram
-
-
Unlabeled Ligands (for non-specific binding):
-
Test Compound: 1-(3-Methoxyphenyl)hexan-1-amine stock solution (e.g., 10 mM in DMSO).
-
Buffers:
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer (ice-cold): Same as binding buffer.
-
-
Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., GF/C, presoaked in 0.3% polyethyleneimine), scintillation vials, scintillation counter, multi-channel pipette.
Step-by-Step Protocol
-
Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Binding Buffer only.
-
Non-Specific Binding (NSB): High concentration of unlabeled ligand (e.g., 10 µM Desipramine for NET).
-
Test Compound: Serial dilutions of 1-(3-Methoxyphenyl)hexan-1-amine (e.g., from 1 pM to 100 µM).
-
-
Reagent Addition: To each well, add reagents in the following order:
-
50 µL of Binding Buffer (for Total Binding) OR 50 µL of unlabeled ligand (for NSB) OR 50 µL of test compound dilution.
-
50 µL of the appropriate radioligand, diluted in Binding Buffer to a final concentration near its Kₑ value (e.g., 1-2 nM).
-
150 µL of the cell membrane preparation (typically 5-20 µg protein per well).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature or 4°C (depending on transporter stability) with gentle agitation.[7]
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.[9]
-
Washing: Immediately wash the filters 3-4 times with 300 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Scientist's Note: The speed of filtration and the use of ice-cold buffer are critical to minimize the dissociation of the radioligand from the transporter during the washing steps.
-
-
Radioactivity Measurement: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the bound radioactivity in a liquid scintillation counter after an equilibration period.
Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM)
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC₅₀: Use a non-linear regression analysis (sigmoidal dose-response with variable slope) in software like GraphPad Prism to calculate the IC₅₀ value from the competition curve.[6]
-
Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation .[1][11] Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
-
Where:
-
[L] is the concentration of the radioligand used.
-
Kₑ is the equilibrium dissociation constant of the radioligand for the transporter.
-
-
Figure 2: Data analysis pipeline for converting raw binding data to the inhibition constant (Ki).
Protocol II: Functional Uptake Inhibition
This protocol determines the functional potency (IC₅₀) of 1-(3-Methoxyphenyl)hexan-1-amine by measuring its ability to inhibit the uptake of radiolabeled monoamines into either transporter-expressing cells or synaptosomes. Synaptosomes, which are resealed nerve terminals, offer a model system that contains the native machinery for neurotransmitter uptake.[12][13][14][15]
Protocol A: Uptake Inhibition in Adherent HEK293 Cells
-
Cell Culture: Seed HEK293 cells stably expressing hDAT, hSERT, or hNET onto 96-well plates and grow to 80-90% confluency.[5][16]
-
Preparation: On the day of the assay, aspirate the culture medium and wash the cell monolayers once with 100 µL of Krebs-HEPES Buffer (KHB).[16]
-
Pre-incubation: Add 50 µL of KHB containing varying concentrations of 1-(3-Methoxyphenyl)hexan-1-amine, vehicle control, or a known inhibitor (for NSB) to the appropriate wells. Incubate for 10-20 minutes at room temperature.[9][16]
-
Initiate Uptake: Initiate the reaction by adding 50 µL of KHB containing the radiolabeled substrate (e.g., [³H]Dopamine, [³H]5-HT, or [³H]Norepinephrine) to each well.
-
Scientist's Note: The final substrate concentration should be near its Kₘ value to ensure sensitive detection of inhibition.
-
-
Incubation: Incubate for a short period (1-5 minutes) at room temperature.[5][9] This brief window is crucial for measuring the initial rate of uptake, avoiding complexities from substrate metabolism or efflux.
-
Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells 2-3 times with 150 µL of ice-cold KHB.[5]
-
Lysis & Measurement: Lyse the cells by adding 100 µL of 1% SDS to each well. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify radioactivity.[16]
Protocol B: Preparation of Rodent Brain Synaptosomes
-
Tissue Dissection: Euthanize a rodent (e.g., Sprague-Dawley rat) and rapidly dissect the brain region of interest on ice. For DAT, use the striatum; for SERT and NET, the hippocampus or cortex is suitable.[12]
-
Homogenization: Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose buffer (pH 7.4) using a glass-Teflon homogenizer.[12][13]
-
Centrifugation (Step 1): Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris (P1 pellet).
-
Centrifugation (Step 2): Transfer the supernatant (S1) to a new tube and centrifuge at 12,000-15,000 x g for 20 minutes at 4°C.[12][15] The resulting pellet (P2) is the crude synaptosomal fraction.
-
Resuspension: Gently discard the supernatant and resuspend the P2 pellet in an appropriate volume of Krebs-Ringer-HEPES buffer. Determine protein concentration using a standard assay (e.g., BCA). The synaptosomes should be used immediately for uptake assays.[12]
Protocol C: Uptake Inhibition in Synaptosomes
This protocol is analogous to the cell-based assay but uses the freshly prepared synaptosomal suspension.
-
Pre-incubation: In microcentrifuge tubes, pre-incubate 50-100 µg of synaptosomal protein with varying concentrations of 1-(3-Methoxyphenyl)hexan-1-amine in buffer for 10 minutes at 37°C.
-
Initiate Uptake: Add the radiolabeled substrate ([³H]DA, [³H]5-HT, or [³H]NE) and incubate for 1-5 minutes at 37°C.
-
Termination: Terminate the reaction by rapid vacuum filtration over glass fiber filters, followed by immediate washing with ice-cold buffer.
-
Measurement: Quantify the radioactivity trapped on the filters via liquid scintillation counting.
Data Analysis for Uptake Assays
The data analysis follows the same principles as for the binding assay.
-
Calculate specific uptake by subtracting the counts in the presence of a known potent inhibitor (NSB) from all other values.
-
Normalize the data as a percentage of the maximal specific uptake (vehicle control).
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format to facilitate comparison of the compound's potency and selectivity across the three monoamine transporters.
Table 1: Hypothetical In Vitro Profile of 1-(3-Methoxyphenyl)hexan-1-amine
| Transporter | Binding Affinity (Kᵢ, nM) | Functional Potency (IC₅₀, nM) | SERT/DAT Selectivity Ratio (IC₅₀) | NET/DAT Selectivity Ratio (IC₅₀) |
| hDAT | 120 | 250 | 16 | 4 |
| hSERT | 1500 | 4000 | - | - |
| hNET | 450 | 1000 | - | - |
Data are presented as the geometric mean from at least three independent experiments and are for illustrative purposes only.
Interpretation of Hypothetical Results:
Based on the illustrative data in Table 1, 1-(3-Methoxyphenyl)hexan-1-amine would be classified as a dopamine-preferring monoamine reuptake inhibitor .
-
Potency: The compound is most potent at inhibiting the dopamine transporter (IC₅₀ = 250 nM), with approximately 4-fold lower potency at the norepinephrine transporter and 16-fold lower potency at the serotonin transporter.
-
Binding vs. Function: The Kᵢ values from the binding assay are reasonably consistent with the IC₅₀ values from the functional assay, suggesting the compound acts as a competitive inhibitor at the substrate binding site.
-
Predicted Profile: Such a profile suggests that the primary in vivo effects of this compound would likely be driven by its action on the dopamine system.
Conclusion
This application guide provides a robust framework for the in vitro pharmacological characterization of novel compounds at the three primary monoamine transporters. By systematically applying both radioligand binding and functional uptake inhibition assays, researchers can generate a comprehensive profile of a compound's affinity, potency, and selectivity. This "fingerprint" is indispensable for guiding further drug development, understanding structure-activity relationships, and predicting a compound's potential neuropharmacological effects.
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Application Notes & Protocols: Pharmacokinetic and Pharmacodynamic Analysis of 1-(3-Methoxyphenyl)hexan-1-amine in Rodent Models
Introduction: Bridging Exposure and Effect
In preclinical drug development, a thorough understanding of a candidate compound's behavior in a biological system is paramount. This guide provides a comprehensive framework for conducting an integrated pharmacokinetic (PK) and pharmacodynamic (PD) analysis of 1-(3-Methoxyphenyl)hexan-1-amine, a novel small molecule, in rodent models. Pharmacokinetics describes the journey of a drug through the body—its absorption, distribution, metabolism, and excretion (ADME)—essentially, what the body does to the drug.[1][2] Pharmacodynamics, conversely, describes the biochemical and physiological effects of the drug on the body, or what the drug does to the body.[3]
The methoxyphenyl and hexanamine moieties suggest potential interactions with central nervous system (CNS) targets; therefore, the described PD assays are tailored to assess neurological and behavioral endpoints. By linking drug concentrations in plasma and tissues (PK) to the magnitude and time course of the observed effects (PD), researchers can establish a critical exposure-response relationship. This relationship is fundamental for optimizing dosing regimens, predicting therapeutic windows, and making informed go/no-go decisions as a compound advances toward clinical trials.[4][5][6]
This document is designed for researchers, scientists, and drug development professionals, offering both the strategic rationale behind experimental design and detailed, field-proven protocols. All procedures involving animals must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[7][8][9][10]
Section 1: Pre-Analytical & Strategic Considerations
Compound Characteristics
1-(3-Methoxyphenyl)hexan-1-amine is a small molecule with the formula C13H21NO and a molecular weight of approximately 207.32 g/mol .[11] While specific data for this exact isomer is limited, related structures such as 1-(3-methoxyphenyl)cyclohexan-1-amine exist, providing some context.[12] Its structural features—a substituted phenyl ring and an amine group—suggest it is likely a weakly basic compound. Preliminary in silico predictions of its physicochemical properties (e.g., logP, pKa, solubility) are essential for developing an appropriate formulation for in vivo administration.
Rationale for Model Selection
Rats (e.g., Sprague-Dawley or Wistar strains) are selected as the primary model for this guide. They are larger than mice, which facilitates serial blood sampling from a single animal, thereby reducing inter-animal variability and the total number of animals required.[13] Mice may be used in parallel, especially for initial efficacy or toxicity screening, as species differences in metabolism can significantly impact a compound's PK profile.[14][15] The choice of animal model should ultimately be justified based on its metabolic similarity to humans, if known.[16]
Ethical Considerations
All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC). Procedures should be designed to minimize animal distress. This includes using the least invasive blood sampling techniques possible for the required volume, adhering to limits on total blood collection, and ensuring proper anesthesia and analgesia when necessary.[9][17]
Section 2: Pharmacokinetic (PK) Analysis
The objective of the PK study is to characterize the ADME profile of 1-(3-Methoxyphenyl)hexan-1-amine. This involves determining key parameters such as clearance (CL), volume of distribution (Vd), terminal half-life (t½), peak plasma concentration (Cmax), time to peak concentration (Tmax), and area under the concentration-time curve (AUC).
PK Experimental Workflow
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Development of analytical standards for 1-(3-Methoxyphenyl)hexan-1-amine and its metabolites
Application Notes & Protocols
Topic: Development of Analytical Standards for 1-(3-Methoxyphenyl)hexan-1-amine and its Metabolites
Introduction: The Critical Role of Certified Standards in Pharmacokinetic and Metabolic Analysis
The journey of a potential therapeutic agent from discovery to clinical application is critically dependent on a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. 1-(3-Methoxyphenyl)hexan-1-amine is a small molecule entity whose pharmacological and toxicological profile is intrinsically linked to its metabolic fate within a biological system. The parent compound and its metabolites may exhibit different efficacy, potency, and toxicity. Therefore, the ability to accurately and reliably quantify these individual analytes in complex biological matrices is not merely a procedural step but a foundational requirement for robust preclinical and clinical development.[1]
This document provides a comprehensive guide for the synthesis, characterization, and analytical method development for 1-(3-Methoxyphenyl)hexan-1-amine and its principal putative metabolites. The protocols herein are designed to establish a set of well-characterized analytical standards and a validated, high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method suitable for their quantification.[2] The causality behind each procedural choice is explained to provide researchers with a framework that is not only replicable but also adaptable. The entire process is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring the generation of data that is fit for its intended purpose and meets stringent regulatory expectations.[3][4][5]
Synthesis and Characterization of Analytical Standards
The availability of pure, structurally confirmed analytical standards is the cornerstone of any quantitative bioanalytical method. Without a reliable reference, any generated data is inherently questionable. This section details the proposed synthetic routes and characterization required to establish the chemical identity, purity, and integrity of 1-(3-methoxyphenyl)hexan-1-amine and its key metabolites.
Predicted Metabolic Pathways
Understanding the likely metabolic transformations of the parent compound is essential for identifying which metabolites to prioritize for synthesis.[6][7] Based on the structure of 1-(3-methoxyphenyl)hexan-1-amine, which features a primary amine, a methoxy group, and an aliphatic chain, the primary metabolic pathways are predicted to be Phase I oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, followed by Phase II conjugation.[8][9]
Key Predicted Metabolic Reactions:
-
O-Demethylation: The methoxy group is a common site for oxidative demethylation, yielding a phenolic metabolite. This is often a major metabolic route for methoxy-containing compounds.[10]
-
N-Oxidation: Primary amines can be oxidized to form hydroxylamines and further to nitroso compounds.
-
Aliphatic Hydroxylation: The hexyl chain provides multiple sites for hydroxylation, typically at the ω and ω-1 positions.
-
Phase II Conjugation: The newly formed hydroxyl groups (from O-demethylation or hydroxylation) and the primary amine can undergo glucuronidation or sulfation to increase water solubility and facilitate excretion.[11]
dot
Caption: Predicted Phase I and Phase II metabolic pathways for 1-(3-Methoxyphenyl)hexan-1-amine.
Proposed Synthesis of Parent Compound and Metabolites
-
2.2.1 Synthesis of 1-(3-Methoxyphenyl)hexan-1-amine (Parent) A robust and scalable approach is the reductive amination of the corresponding ketone, 1-(3-methoxyphenyl)hexan-1-one. This method is widely used in pharmaceutical synthesis for its efficiency.[12]
-
Step 1: Grignard Reaction. React 3-bromoanisole with magnesium to form the Grignard reagent. Add hexanoyl chloride to the Grignard reagent to form 1-(3-methoxyphenyl)hexan-1-one.
-
Step 2: Reductive Amination. The ketone is reacted with ammonia or an ammonia source (e.g., ammonium acetate) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation to yield the target primary amine.
-
-
2.2.2 Synthesis of 1-(3-Hydroxyphenyl)hexan-1-amine (Metabolite 1) This metabolite can be synthesized by protecting the hydroxyl group of 3-hydroxyacetophenone, performing the synthesis as described for the parent compound, and then deprotecting the hydroxyl group. Alternatively, selective O-demethylation of the synthesized parent compound using a reagent like boron tribromide (BBr₃) can be employed.
-
2.2.3 Synthesis of N-Hydroxy-1-(3-methoxyphenyl)hexan-1-amine (Metabolite 2) Controlled oxidation of the parent primary amine using a mild oxidizing agent such as dimethyldioxirane (DMDO) or a peroxy acid (e.g., m-CPBA) can yield the corresponding hydroxylamine. Careful control of reaction conditions is necessary to prevent over-oxidation.
Characterization and Certification of Standards
Each synthesized standard must undergo rigorous characterization to confirm its identity and purity before use in a quantitative assay.[1]
-
Structural Confirmation:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure, including the position of substituents and the overall carbon skeleton.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): An HPLC method with UV or universal detection (e.g., Charged Aerosol Detector) is used to determine the purity of the standard. Purity is typically reported as a percentage area of the main peak. A purity level of >98% is generally required for reference standards.
-
-
Documentation: A Certificate of Analysis (CoA) should be generated for each standard, documenting its identity, purity, storage conditions, and re-test date.
Quantitative Bioanalytical Method Development and Validation
The following section provides a detailed protocol for developing and validating a selective and sensitive LC-MS/MS method for the simultaneous determination of 1-(3-methoxyphenyl)hexan-1-amine and its key metabolites in a biological matrix, such as human plasma. This method is intended for use in pharmacokinetic studies.
LC-MS/MS Method Development Protocol
Objective: To develop a robust LC-MS/MS method for the quantification of the parent compound and its metabolites over a specified concentration range.
Step 1: Mass Spectrometer Tuning and Optimization
-
Rationale: This step determines the optimal mass spectrometric conditions for maximizing the signal of each analyte.
-
Procedure:
-
Prepare individual stock solutions (approx. 1 µg/mL) of the parent compound, each metabolite, and a suitable internal standard (IS) in methanol or acetonitrile. A stable isotope-labeled (SIL) analog of the parent compound is the ideal IS. If unavailable, a structurally similar compound with different mass but similar chromatographic behavior should be used.[13]
-
Infuse each solution individually into the mass spectrometer using a syringe pump.
-
Optimize source parameters (e.g., ion spray voltage, temperature, gas flows) in both positive and negative electrospray ionization (ESI) modes to find the mode that yields the highest signal intensity for the precursor ion [M+H]⁺ or [M-H]⁻. Given the primary amine structure, positive mode is expected to be superior.
-
Perform a product ion scan to identify the most stable and abundant fragment ions for each precursor.
-
Select at least two Multiple Reaction Monitoring (MRM) transitions (a quantifier and a qualifier) for each analyte and the IS.
-
Optimize the collision energy (CE) and other compound-dependent parameters for each MRM transition to maximize the product ion signal.
-
Step 2: Chromatographic Method Development
-
Rationale: To achieve chromatographic separation of the analytes from each other and from endogenous matrix components, which is crucial for minimizing ion suppression and ensuring accurate quantification.[14]
-
Procedure:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size), which is a versatile choice for small molecules of moderate polarity.
-
Mobile Phase Selection: Use a binary mobile phase system. Mobile Phase A: 0.1% formic acid in water. Mobile Phase B: 0.1% formic acid in acetonitrile or methanol. The formic acid aids in the protonation of the analytes in positive ESI mode.[13]
-
Gradient Optimization: Develop a gradient elution method starting with a low percentage of organic mobile phase (e.g., 5% B) and ramping up to a high percentage (e.g., 95% B) to elute all analytes. The gradient slope and duration should be adjusted to ensure baseline separation of all analytes, particularly any isomeric metabolites.
-
Flow Rate and Temperature: Use a flow rate appropriate for the column dimensions (e.g., 0.4-0.6 mL/min for a 2.1 mm ID column). Maintain the column at an elevated temperature (e.g., 40 °C) to ensure reproducible retention times and improve peak shape.
-
Step 3: Sample Preparation
-
Rationale: To extract the analytes from the biological matrix and remove proteins and other interfering substances.
-
Procedure (Protein Precipitation):
-
Aliquot 50 µL of plasma sample (blank, standard, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution.
-
Add 150 µL of cold acetonitrile (or methanol) to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to an HPLC vial or 96-well plate for injection.
-
| Parameter | Initial Condition | Rationale |
| Column | C18, 50 x 2.1 mm, 2.6 µm | Good retention and separation for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ESI+ ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes analytes from the reversed-phase column. |
| Flow Rate | 0.5 mL/min | Appropriate for the column dimensions. |
| Column Temp. | 40 °C | Ensures reproducible retention and good peak shape. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |
| Ionization Mode | ESI Positive | Primary amines readily form [M+H]⁺ ions. |
Table 1: Initial LC-MS/MS Method Parameters.
Analytical Method Validation Protocol
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][15] The validation must be performed according to a pre-approved protocol and should adhere to regulatory guidelines such as ICH Q2(R2).[5][16]
dot
Caption: Experimental workflow for the validation of a bioanalytical method.
Validation Parameters and Acceptance Criteria:
| Parameter | Description of Experiment | Acceptance Criteria (Typical) |
| Specificity/Selectivity | Analyze at least 6 different sources of blank matrix to check for interferences at the retention times of the analytes and IS. | Response in blank matrix should be <20% of the LLOQ for the analytes and <5% for the IS. |
| Linearity & Range | Analyze a calibration curve with at least 6-8 non-zero standards over the expected concentration range. Repeat on 3 separate days. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ). |
| Lower Limit of Quantitation (LLOQ) | The LLOQ is the lowest standard on the calibration curve. Analyze at least 5 replicates at the LLOQ concentration. | Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision (CV) ≤20%. |
| Accuracy & Precision | Analyze Quality Control (QC) samples at a minimum of four levels (LLOQ, Low, Mid, High) in replicate (n=5) on 3 separate days. | Mean accuracy at each level must be within ±15% of nominal (±20% at LLOQ). Precision (CV) at each level must be ≤15% (≤20% at LLOQ). |
| Stability | Evaluate the stability of analytes in the matrix under various conditions: Freeze-thaw (3 cycles), bench-top (room temp), and long-term storage. | Mean concentration of stability samples must be within ±15% of the nominal concentration of freshly prepared samples. |
| Matrix Effect | Assess the effect of the matrix on ionization by comparing the response of analytes in post-extraction spiked matrix with the response in a pure solution. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%. |
Table 2: Summary of Validation Experiments and Acceptance Criteria based on regulatory guidelines.[15][17]
Conclusion
The development of robust and reliable analytical standards is a non-negotiable prerequisite for the successful advancement of any new chemical entity. The protocols and methodologies outlined in this document provide a comprehensive framework for the synthesis, characterization, and quantitative analysis of 1-(3-methoxyphenyl)hexan-1-amine and its primary metabolites. By grounding these procedures in established scientific principles and regulatory guidelines, researchers can generate high-quality, reproducible data. This, in turn, enables a clear understanding of the compound's metabolic profile and pharmacokinetic properties, facilitating informed decision-making throughout the drug development lifecycle. The adoption of a systematic approach, as detailed herein, ensures that the analytical methods are truly "fit for purpose" and can withstand the scrutiny of regulatory submission.[18][19]
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Representation of Heterocyclic Aromatic Amine Metabolism . (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
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Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies . (n.d.). PMC. Retrieved March 7, 2026, from [Link]
-
The metabolism of 3-methoxyamphetamine in dog, monkey and man . (1981, February). PubMed. Retrieved March 7, 2026, from [Link]
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- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Synthesis of Metabolites and Metabolite-like Compounds Using Biocatalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The metabolism of 3-methoxyamphetamine in dog, monkey and man - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
- 13. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. e-b-f.eu [e-b-f.eu]
- 18. contractpharma.com [contractpharma.com]
- 19. fda.gov [fda.gov]
Cell-based assays to determine the cytotoxicity of 1-(3-Methoxyphenyl)hexan-1-amine
[1]
Abstract & Objective
1-(3-Methoxyphenyl)hexan-1-amine (CAS: 1248941-80-1) is a lipophilic benzylic amine derivative structurally related to the phenethylamine and synthetic cathinone classes of psychoactive substances.[1] Due to the emergence of structural analogs in the New Psychoactive Substances (NPS) market and their potential use as pharmaceutical intermediates, establishing a robust toxicological profile is critical.
This Application Note provides a standardized, multiparametric workflow to evaluate the cytotoxicity of 1-(3-Methoxyphenyl)hexan-1-amine. We utilize a dual-cell model (SH-SY5Y for neurotoxicity and HepG2 for hepatotoxicity) to assess metabolic inhibition, membrane integrity, and oxidative stress response.[1]
Compound Properties & Handling
Chemical Structure: A hexyl chain with a primary amine at the C1 position, attached to a 3-methoxyphenyl ring.[1][2] Physicochemical Challenge: High lipophilicity (LogP ~3.5–4.0 estimated) and basicity.
Preparation Protocol
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade.[1]
-
Stock Concentration: Prepare a 100 mM master stock.
-
Storage: Aliquot into amber glass vials (hydroscopic/light sensitive). Store at -20°C.
-
Working Solutions: Serial dilutions must be performed in serum-free media immediately prior to treatment to prevent precipitation.[1] Ensure final DMSO concentration on cells is ≤ 0.5% (v/v) .
Experimental Design Strategy
To distinguish between specific mitochondrial toxicity and non-specific necrosis, this guide employs a multiplexed approach.
| Endpoint | Assay Method | Mechanism Probed |
| Metabolic Activity | MTT Assay | Mitochondrial succinate dehydrogenase activity (Cell viability).[1] |
| Membrane Integrity | LDH Release Assay | Plasma membrane rupture (Necrosis).[1] |
| Oxidative Stress | DCFDA Staining | Intracellular Reactive Oxygen Species (ROS) accumulation.[1] |
Cell Model Selection
-
SH-SY5Y (Human Neuroblastoma): Selected due to the structural similarity of the compound to CNS-active phenethylamines.[1] Differentiated cells (using Retinoic Acid) are preferred for higher sensitivity to neurotoxins.
-
HepG2 (Human Hepatocellular Carcinoma): Selected to assess first-pass metabolic toxicity, as methoxylated amines often undergo hepatic O-demethylation.[1]
Detailed Protocols
Phase 1: Cell Seeding and Maintenance
Reagents: DMEM/F12 (SH-SY5Y) or DMEM (HepG2), 10% FBS, 1% Pen/Strep.[1]
-
Harvest: Detach cells at 80% confluency using Trypsin-EDTA.
-
Count: Determine viability using Trypan Blue exclusion (>95% required).
-
Seed:
-
96-well plate (Cytotoxicity): Seed 1.5 × 10⁴ cells/well .
-
Volume: 100 µL per well.
-
-
Incubation: Allow attachment for 24 hours at 37°C, 5% CO₂.
Phase 2: Treatment Workflow
Objective: Expose cells to a log-scale concentration range to determine IC₅₀.[1]
-
Preparation of Dilutions:
-
Prepare 2x concentrations in complete media: 2000, 600, 200, 60, 20, 6, 2 µM.
-
Add 100 µL of 2x dilution to the existing 100 µL in wells (Final range: 1 – 1000 µM ).
-
-
Controls:
-
Exposure Time: Incubate for 24 hours and 48 hours .
Phase 3: Multiplexed Readout (LDH + MTT)
Note: LDH is measured from the supernatant; MTT is measured from the remaining cell monolayer.
Step A: LDH Release (Membrane Integrity)
-
After incubation, carefully transfer 50 µL of supernatant from each well to a new clear 96-well plate.
-
Add 50 µL of LDH Reaction Mix (Lactate + NAD+ + Tetrazolium salt) to the supernatant plate.
-
Incubate for 30 minutes at Room Temperature (protected from light).
-
Add 50 µL Stop Solution (1N HCl or Acetic Acid).
Step B: MTT Assay (Mitochondrial Function)[5]
-
To the original plate (containing cells and remaining 150 µL media), add 20 µL of MTT stock (5 mg/mL in PBS).
-
Incubate for 3–4 hours at 37°C. Look for intracellular purple formazan crystals.
-
Carefully aspirate the medium (do not dislodge crystals).[1]
-
Add 150 µL DMSO to dissolve the crystals.
-
Shake plate on an orbital shaker for 10 minutes.
-
Measure Absorbance at 570 nm (Reference: 650 nm).
Mechanistic Profiling: ROS Generation
Lipophilic amines often sequester in mitochondria, disrupting the Electron Transport Chain (ETC) and generating ROS.
-
Probe: H₂DCFDA (2',7'-dichlorodihydrofluorescein diacetate).[1]
-
Protocol:
-
Seed cells in black-walled, clear-bottom 96-well plates.[1]
-
Wash cells with PBS.[1]
-
Incubate with 10 µM H₂DCFDA in serum-free media for 30 mins.
-
Wash with PBS to remove extracellular dye.[1]
-
Treat with 1-(3-Methoxyphenyl)hexan-1-amine (at IC₅₀ concentration derived from MTT).[1]
-
Readout: Measure Fluorescence (Ex/Em: 485/535 nm) kinetically every 15 mins for 2 hours.
-
Data Visualization & Analysis
Workflow Diagram
The following diagram illustrates the logical flow of the cytotoxicity assessment, ensuring self-validation through multiplexing.
Caption: Multiplexed workflow allowing simultaneous assessment of necrosis (LDH) and metabolic viability (MTT) from a single well.
Hypothetical Mechanism of Action
Based on structural analogs (phenethylamines), the expected toxicity pathway involves mitochondrial stress.
Caption: Potential cytotoxic mechanism involving mitochondrial cation trapping and subsequent oxidative stress.[1]
Data Analysis & Interpretation
Calculation of Viability
Normalize all data to the Vehicle Control (DMSO).
IC₅₀ Determination
Plot log(concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism.
Interpretation Guide:
-
IC₅₀ < 10 µM: Highly Cytotoxic (Potential acute toxicity).[1]
-
IC₅₀ 10–100 µM: Moderately Cytotoxic (Typical for many psychoactive alkaloids).
-
IC₅₀ > 100 µM: Low Cytotoxicity.[1]
-
High LDH / Low MTT: Indicates primary necrosis (membrane damage).
-
Low LDH / Low MTT: Indicates apoptosis or metabolic arrest without immediate lysis.[1]
References
-
Mosmann, T. (1983).[1] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.[1] Link
-
Fotakis, G., & Timbrell, J. A. (2006).[1] In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride.[1] Toxicology Letters, 160(2), 171-177.[1] Link
-
Luethi, D., & Liechti, M. E. (2020).[1] Designer drugs: mechanism of action and adverse effects.[1] Archives of Toxicology, 94(4), 1085-1133.[1] Link
-
Valente, M. J., et al. (2016).[1] The synthetic cathinone 3,4-methylenedioxypyrovalerone (MDPV) induces cytotoxicity in human neuronal cells through mitochondrial dysfunction and oxidative stress.[1][6] Toxicology, 370, 1-10.[1] Link
-
OECD Guidelines for the Testing of Chemicals. (2018).[1] Test No. 432: In Vitro 3T3 NRU Phototoxicity Test.[1] OECD Publishing.[1] Link
Sources
- 1. 1-(3-Methoxyphenyl)pentan-1-amine hydrochloride | 1864013-97-7 [sigmaaldrich.com]
- 2. 1-(3-methoxyphenyl)cyclohexan-1-amine | 125802-07-5 [sigmaaldrich.com]
- 3. 1248941-80-1|1-(3-Methoxyphenyl)hexan-1-amine|BLD Pharm [bldpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving the yield and purity of 1-(3-Methoxyphenyl)hexan-1-amine synthesis
This guide serves as a dedicated technical resource for researchers and chemists engaged in the synthesis of 1-(3-Methoxyphenyl)hexan-1-amine. Recognizing the nuances and challenges inherent in synthetic organic chemistry, this document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols. Our objective is to empower you to overcome common hurdles, thereby improving the final yield and purity of your target compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common and effective synthetic routes to prepare 1-(3-Methoxyphenyl)hexan-1-amine?
The most prevalent and scalable method for synthesizing 1-(3-Methoxyphenyl)hexan-1-amine is the reductive amination of the corresponding ketone, 1-(3-methoxyphenyl)hexan-1-one.[1] This method is often favored due to its operational simplicity and the wide availability of reagents.
Key synthetic strategies include:
-
Direct Reductive Amination: This "one-pot" method involves reacting the ketone with an ammonia source (e.g., ammonium acetate, aqueous ammonia) and a reducing agent simultaneously.[2] The reaction proceeds through an intermediate imine which is reduced in situ.
-
Indirect Reductive Amination: This two-step process involves the initial formation and potential isolation of the imine, followed by its reduction in a separate step.[2] This can sometimes offer better control and optimization.
-
Leuckart-Wallach Reaction: A classical method that uses ammonium formate or formamide as both the nitrogen source and the reducing agent.[3] This reaction typically requires high temperatures (120-185 °C) and can sometimes result in N-formylated byproducts that require a subsequent hydrolysis step.
Q2: What is a realistic yield and purity to expect from a well-optimized reductive amination?
With proper optimization of reaction conditions and effective purification, yields for the reductive amination of 1-(3-methoxyphenyl)hexan-1-one can realistically range from 75% to 90% . Purity, as determined by HPLC or GC analysis, should exceed 98% after purification. Achieving these benchmarks is contingent on minimizing the side reactions discussed in the troubleshooting sections below.
Q3: Which analytical techniques are recommended for monitoring reaction progress and assessing final purity?
-
Thin-Layer Chromatography (TLC): An indispensable tool for real-time reaction monitoring. A typical eluent system is Ethyl Acetate/Hexane or Dichloromethane/Methanol. Staining with ninhydrin is effective for visualizing the amine product, while a UV lamp will show the aromatic starting ketone.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying the desired product, unreacted starting materials, and volatile byproducts such as the corresponding alcohol.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the final product and can separate the target amine from closely related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the final product and provides a detailed view of any impurities present in the isolated material.
Section 2: Troubleshooting Guide - Low Yield & Reaction Failure
This section addresses common issues leading to unsatisfactory reaction outcomes.
Q4: My reaction has stalled or is not proceeding to completion. What are the likely causes and solutions?
Incomplete conversion is often traced back to the imine formation step, which is a reversible equilibrium.
Causality & Diagnosis: The first step, the formation of an iminium ion from the ketone and ammonia, is acid-catalyzed and generates water as a byproduct.[4] According to Le Chatelier's principle, the presence of water can inhibit the reaction from proceeding.
Troubleshooting Steps:
| Potential Cause | Recommended Action & Rationale |
| Inefficient Imine Formation | 1. Add a catalytic amount of weak acid: Introduce 0.1 equivalents of glacial acetic acid to catalyze imine formation.[5] 2. Remove water: Add 4Å molecular sieves to the reaction mixture to sequester the water generated, driving the equilibrium towards the imine. |
| Poor Reducing Agent Quality | Sodium borohydride (NaBH₄) can degrade upon exposure to atmospheric moisture. Test your reducing agent on a simple ketone (e.g., acetone) to verify its activity.[6] |
| Insufficient Reagent Stoichiometry | Ensure at least 1.5-2.0 equivalents of the reducing agent are used. For the ammonia source, using a significant excess (e.g., 5-10 equivalents of ammonium acetate) can help drive the reaction forward. |
Q5: The primary byproduct of my reaction is 1-(3-methoxyphenyl)hexan-1-ol. How can this be prevented?
The formation of the corresponding alcohol is a classic sign of a non-selective reducing agent.
Causality & Diagnosis: Standard reducing agents like sodium borohydride (NaBH₄) can reduce both the target iminium ion and the starting ketone.[7] If the rate of ketone reduction is competitive with the rate of imine formation and reduction, significant alcohol byproduct will form.
Troubleshooting Workflow:
Sources
- 1. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. mdpi.com [mdpi.com]
- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Overcoming Aqueous Solubility Issues for 1-(3-Methoxyphenyl)hexan-1-amine
Target Audience: Researchers, Scientists, and Drug Development Professionals Compound Profile: 1-(3-Methoxyphenyl)hexan-1-amine
Welcome to the Technical Support Center. As application scientists, we frequently encounter formulation roadblocks with highly lipophilic amines. 1-(3-Methoxyphenyl)hexan-1-amine presents a classic "greaseball" challenge: it consists of a highly hydrophobic hexyl chain and a methoxyphenyl aromatic ring, paired with a polar primary amine. While the protonated salt form (e.g., hydrochloride) exhibits improved solubility over the free base, it is highly prone to micelle formation, aggregation, or precipitation in neutral to alkaline aqueous buffers (e.g., PBS at pH 7.4) due to the thermodynamic penalty of hydrating its hydrophobic tail ().
This guide provides field-proven, self-validating protocols and troubleshooting workflows to achieve stable aqueous solutions for your in vitro and in vivo assays.
Diagnostic Workflow: Identifying the Root Cause
Before applying a solubilization strategy, it is critical to diagnose why 1-(3-Methoxyphenyl)hexan-1-amine is precipitating in your specific assay environment. Use the workflow below to determine the optimal intervention path.
Diagnostic workflow for resolving 1-(3-Methoxyphenyl)hexan-1-amine aqueous solubility issues.
Troubleshooting Guides & Step-by-Step Protocols
Protocol A: pH-Modulated Solubilization (Ionization Strategy)
Causality: The primary amine group of this compound has a pKa typically around 9.5–10.5. At physiological pH (7.4), a minor fraction of the compound exists as the highly insoluble free base. Furthermore, high ionic strength buffers can cause a "salting-out" effect, stripping the hydration shell from the protonated molecule (). Lowering the pH ensures complete protonation, maximizing ion-dipole interactions with water.
Step-by-Step Methodology:
-
Weighing: Accurately weigh the required amount of 1-(3-Methoxyphenyl)hexan-1-amine (use the HCl salt form if available).
-
Initial Solubilization: Dissolve the compound in a mildly acidic buffer (e.g., 50 mM Acetate buffer, pH 4.5) or 0.1 N HCl. Vortex vigorously for 2 minutes.
-
Titration (If physiological pH is required): Slowly titrate the solution with 0.1 N NaOH or a high-capacity buffer (like 1M HEPES, pH 7.4) dropwise while continuously stirring.
-
Self-Validation: Monitor for opalescence against a dark background. If turbidity appears during titration, the pH has exceeded the solubility limit for the protonated species in that specific ionic environment. You must either maintain a lower pH or proceed to Protocol B.
Protocol B: Co-Solvent & Surfactant System
Causality: When pH adjustment is biologically incompatible, decreasing the dielectric constant of the aqueous vehicle using co-solvents (like DMSO or PEG 400) reduces the energetic penalty of cavity formation in water. Surfactants like Tween-80 can further stabilize the hydrophobic hexyl chain by forming protective micelles ().
Step-by-Step Methodology:
-
Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a highly concentrated stock (e.g., 50 mM).
-
Co-solvent Blending: In a separate tube, prepare a vehicle consisting of 10% PEG 400, 5% Tween-80, and 85% aqueous buffer (e.g., PBS).
-
Dropwise Addition: Add the DMSO stock dropwise to the vehicle under rapid vortexing. Crucial Causality: Never add the aqueous buffer directly to the DMSO stock; the sudden shift in the hydration sphere will cause immediate shock precipitation.
-
Final Concentration: Ensure the final DMSO concentration remains below 1–2% to prevent cellular toxicity in downstream in vitro assays.
Protocol C: Cyclodextrin Inclusion Complexation
Causality: Cyclodextrins (CDs), particularly Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD), possess a hydrophilic exterior and a hydrophobic cavity. The lipophilic methoxyphenyl ring and hexyl chain of the compound dynamically partition into this cavity, shielding them from water without altering the compound's covalent structure or ionization state ().
Step-by-Step Methodology:
-
Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4). Stir until completely clear.
-
API Addition: Add the 1-(3-Methoxyphenyl)hexan-1-amine powder directly to the cyclodextrin solution.
-
Equilibration: Sonicate the mixture in a water bath at 25°C for 15–30 minutes, followed by continuous stirring for 12–24 hours to allow the host-guest inclusion complex to reach thermodynamic equilibrium.
-
Filtration & Validation: Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed drug. Measure the optical density (OD) at 600 nm; an OD600 < 0.05 validates the absence of colloidal aggregates.
Quantitative Comparison of Solubilization Strategies
The following table summarizes the expected outcomes and limitations of each strategy based on standard pharmaceutical formulation principles. Use this data to select the most appropriate method for your specific assay requirements.
| Solubilization Strategy | Mechanism of Action | Expected Solubility Gain | Biological Compatibility | Key Limitations |
| pH Adjustment (pH < 5.0) | Complete protonation of primary amine | High (10x - 50x) | Low (Not ideal for live cells) | May cause acid-induced tissue irritation or alter assay pH. |
| DMSO / PEG 400 (Co-solvents) | Lowers dielectric constant of the solvent | Moderate (5x - 20x) | Moderate | High DMSO levels (>2%) are cytotoxic and can inhibit enzymes. |
| Tween-80 (Surfactant) | Hydrophobic micelle encapsulation | Moderate (5x - 15x) | Moderate | Can disrupt cell membranes or interfere with optical assay readouts. |
| HP-β-CD (Cyclodextrin) | Hydrophobic inclusion complexation | Very High (50x - 100x+) | High (FDA approved) | Requires long equilibration time; higher excipient cost. |
Frequently Asked Questions (FAQs)
Q1: My 1-(3-Methoxyphenyl)hexan-1-amine solution looks clear initially but precipitates after 24 hours at 4°C. Why? A1: This is a classic temperature-dependent solubility failure. The solubility of lipophilic amines drops significantly at lower temperatures due to decreased kinetic energy. Furthermore, if you used a co-solvent like DMSO (which has a freezing point of 18.9°C), micro-domains of the solvent can freeze out at 4°C, forcing the drug out of solution. Solution: Store working aliquots at room temperature if the compound is chemically stable, or gently warm (37°C) and sonicate the 4°C solution until clear before use.
Q2: I am using PBS (Phosphate-Buffered Saline) at pH 7.4, and the compound crashes out immediately upon dilution. Is PBS the problem? A2: Yes. PBS has a high ionic strength (~150 mM NaCl, plus phosphates). High salt concentrations strip the hydration shell away from the drug molecule, leading to a "salting-out" effect. Additionally, multivalent phosphate anions can form poorly soluble ion-pairs with the protonated primary amine. Solution: Try a lower ionic strength buffer (e.g., 20 mM HEPES or Tris) without added NaCl for the initial dissolution step.
Q3: How do I definitively know if the cyclodextrin complexation (Protocol C) actually worked? A3: A successful inclusion complex will result in an optically clear solution that does not scatter light. You can validate this quickly by measuring the optical density (OD) at 600 nm (OD600 < 0.05 indicates success). For rigorous analytical validation, conduct a phase-solubility study (plotting drug solubility vs. cyclodextrin concentration); a successful complexation will yield an AL-type linear isotherm.
References
-
Raut, N. A. (2018). Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs. Pharma Focus Asia, Issue 29. Available at: [Link]
-
Ezealisiji, K. E., Mbah, C. J., & Osadebe, P. O. (2015). Aqueous Solubility Enhancement of Mirtazapine: Effect of Cosolvent and Surfactant. Pharmacology & Pharmacy, 6, 471-476. Available at: [Link]
Strategies to minimize side effects of 1-(3-Methoxyphenyl)hexan-1-amine in animal studies
Technical Support Center: In Vivo Optimization for 1-(3-Methoxyphenyl)hexan-1-amine
Status: Active Ticket ID: PRECLIN-SUP-882 Assigned Specialist: Senior Application Scientist, CNS & Toxicology Division[1]
Executive Summary
You are likely working with 1-(3-Methoxyphenyl)hexan-1-amine , a structural analog belonging to the arylalkylamine class.[1] While specific literature on this linear isomer is emerging, its structure—sharing the 3-methoxyphenyl pharmacophore with potent dissociatives like 3-MeO-PCP and 3-MeO-PCE—suggests a profile combining NMDA receptor antagonism and monoamine reuptake inhibition (SERT/DAT).[1]
Users frequently report "side effects" that are actually manifestations of poor formulation (solubility/pH issues) or Cmax-driven CNS toxicity .[1] This guide provides the protocols to distinguish between vehicle toxicity and compound-mediated adverse events.[1]
Module 1: Formulation & Administration (The "Root Cause" of Variability)[1]
The Issue: This compound is a lipophilic, basic amine.[1] In its free base form, it is practically insoluble in neutral saline and caustic to tissue. "Side effects" like tail necrosis, writhing (peritonitis), or erratic absorption are often due to precipitation or pH burn, not the drug itself.
Troubleshooting Protocol: The "Clear Solution" Standard Do not administer suspensions for CNS studies; they cause unpredictable Cmax spikes.
Step-by-Step Formulation Guide:
-
Salt Conversion (Mandatory):
-
Vehicle Selection Decision Matrix:
Visualization: Formulation Decision Tree
Caption: Logic flow for selecting the optimal vehicle to prevent precipitation-induced toxicity.
Module 2: Dosing & Pharmacokinetics
The Issue: Researchers often observe biphasic toxicity : initial sedation/ataxia followed by delayed hyperactivity or seizures.[1] This is characteristic of methoxylated arylalkylamines, which may have active metabolites (via O-demethylation).[1]
Strategic Dosing Adjustments:
| Parameter | Recommended Strategy | Rationale |
| Route | IP (Intraperitoneal) or SC (Subcutaneous) | Avoid IV bolus.[1] High peak plasma levels (Cmax) trigger immediate seizure risk before therapeutic distribution occurs.[1] |
| Volume | 5–10 mL/kg (Rat) | Dilute solutions reduce local irritation and slow absorption slightly, smoothing the PK curve.[1] |
| Frequency | BID (Twice Daily) vs. QD | The half-life of linear hexylamines is often shorter than their cyclohexyl analogs.[1] Split dosing maintains AUC while lowering Cmax.[1] |
| Scaling | Allometric Scaling | Do not use raw mg/kg conversion from mice to rats. Use |
Module 3: Physiological Monitoring & Mitigation
The Issue: The "side effects" are often exaggerated pharmacological responses (on-target toxicity).[1]
-
NMDA Antagonism: Ataxia, "head weaving," hyperlocomotion.[1]
-
Monoamine Reuptake: Hyperthermia, piloerection (goosebumps), tachycardia.[1]
Mitigation Workflow:
-
Thermoregulation (Critical):
-
Sensory Gating:
-
Rescue Protocol (Seizures):
Visualization: Adverse Event Management
Caption: Triage protocol for distinguishing stimulant vs. dissociative toxicity profiles.
Module 4: Troubleshooting FAQ
Q: My animals are developing lesions at the injection site (SC/IP). Is the compound cytotoxic? A: Likely not cytotoxic, but caustic .[1] Check the pH of your final formulation. 1-(3-Methoxyphenyl)hexan-1-amine is a strong base.[1] If you dissolved the free base in oil or DMSO without neutralizing it, the local pH could be >9.0, causing chemical burns.
-
Fix: Titrate your stock solution to pH 6.0–7.0 using 0.1 N HCl before injection.[1]
Q: The rats exhibit "head weaving" and backward walking.[1] Should I stop the study? A: These are classic serotonergic/dissociative stereotypies (similar to 5-MeO-DMT or PCP effects).[1]
-
Interpretation: This confirms CNS penetration and active engagement of 5-HT2A or NMDA receptors.[1]
-
Action: Do not stop unless weight loss occurs (>15%).[1] This is a biomarker of efficacy, not necessarily toxicity.[1] Document the intensity using a behavioral scoring scale (0–5).
Q: I see precipitation in the syringe when mixing with saline. A: The "salting out" effect.[1] The hydrochloride salt may be less soluble in high-ionic-strength saline than in water.[1]
-
Fix: Switch to 5% Dextrose in Water (D5W) as the vehicle.[1] It is isotonic but non-ionic, preventing common ion effect precipitation.[1]
Q: Animals are losing weight rapidly over a 2-week study. A: This compound likely has anorectic (appetite-suppressing) properties, typical of amphetamine-like alkylamines.[1]
-
Fix: Provide "wet mash" (powdered chow mixed with water/hydrogel) on the cage floor to encourage consumption.[1] Monitor hydration status via skin turgor.[1]
References
-
Wallach, J., et al. (2016).[1] "NMDA receptor activity and serotonin transporter affinity of methoxetamine and 3- and 4-methoxy analogues of phencyclidine."[1][2] PLOS ONE. Link
- Relevance: Establishes the pharmacological baseline (NMDA/SERT activity) for 3-methoxy-substituted arylalkylamines.
-
Nair, A. B., & Jacob, S. (2016).[1] "A simple practice guide for dose conversion between animals and human."[1] Journal of Basic and Clinical Pharmacy. Link
-
Relevance: Standard protocol for allometric scaling to prevent overdose in rodents.[1]
-
-
FDA Center for Drug Evaluation and Research. (2005).[1] "Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials." Link
- Relevance: Provides the safety factors required when working with novel chemical entities (NCEs).
-
Strickley, R. G. (2004).[1] "Solubilizing excipients in oral and injectable formulations." Pharmaceutical Research. Link
- Relevance: Validates the use of HP-beta-CD and pH adjustment for lipophilic amines.
Sources
Technical Support Center: Enhancing the Stability of 1-(3-Methoxyphenyl)hexan-1-amine Formulations
Welcome to the technical support center for 1-(3-Methoxyphenyl)hexan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the stability challenges associated with this primary phenylalkylamine active pharmaceutical ingredient (API). Our goal is to provide you with in-depth, field-proven insights and practical, step-by-step methodologies to ensure the integrity and robustness of your formulations.
Understanding the Stability of 1-(3-Methoxyphenyl)hexan-1-amine
1-(3-Methoxyphenyl)hexan-1-amine, as a primary amine, is susceptible to several degradation pathways that can compromise its efficacy, safety, and shelf-life. The primary amine group is a nucleophilic center, making it reactive, while the aromatic ring can be a site for oxidative attack. Understanding these liabilities is the first step toward developing a stable formulation.
The most common degradation mechanisms for compounds of this class are oxidation, photodegradation, and interaction with excipients.[1][2] Oxidative degradation can be initiated by atmospheric oxygen, trace metal ions, or reactive impurities in excipients like peroxides. Photodegradation can occur upon exposure to light, leading to the formation of colored degradants. Furthermore, interaction with certain excipients, particularly reducing sugars, can lead to the Maillard reaction, a common cause of instability in amine-containing drug products.[2][3][4]
Troubleshooting Guide: Formulation and Stability Issues
This section is designed to provide direct answers to specific issues you may encounter during your experimental work.
Q1: My liquid formulation of 1-(3-Methoxyphenyl)hexan-1-amine is developing a yellow or brownish tint over time, even when stored in the dark. What is the likely cause and how can I prevent it?
A1: A yellow or brownish discoloration in an amine-containing formulation, especially in the absence of light, strongly suggests oxidative degradation or a Maillard-type reaction.
Likely Cause 1: Oxidation The primary amine and the electron-rich methoxy-substituted phenyl ring are susceptible to oxidation. This can be catalyzed by trace metal ions (e.g., iron, copper) or initiated by peroxides present as impurities in excipients.
Troubleshooting Steps for Oxidation:
-
Inert Atmosphere: During formulation, purge all solutions and the headspace of your storage containers with an inert gas like nitrogen or argon to displace oxygen.
-
Antioxidant Addition: Incorporate a suitable antioxidant into your formulation. The choice of antioxidant will depend on whether your formulation is aqueous or lipid-based.
| Antioxidant Type | Examples | Recommended Concentration | Mechanism of Action |
| Water-Soluble | Ascorbic Acid, Sodium Metabisulfite, Sodium Bisulfite | 0.01 - 0.1% w/v | Readily undergo oxidation, thereby protecting the API. |
| Oil-Soluble | Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), Tocopherol (Vitamin E) | 0.001 - 0.02% w/v | Free radical scavengers that terminate chain reactions.[5] |
-
Chelating Agent Addition: To sequester metal ions that catalyze oxidation, add a chelating agent.
| Chelating Agent | Examples | Recommended Concentration |
| Edetate Disodium (EDTA), Citric Acid | 0.01 - 0.05% w/v |
Likely Cause 2: Maillard Reaction If your formulation contains a reducing sugar (e.g., lactose, glucose, fructose) as a sweetener or bulking agent, the primary amine of your API can react with the sugar's aldehyde or ketone group. This non-enzymatic browning reaction, known as the Maillard reaction, produces colored compounds.[2][3][4]
Troubleshooting Steps for Maillard Reaction:
-
Excipient Screening: Replace the reducing sugar with a non-reducing sugar or a sugar alcohol.
| Excipient Class | Recommended Alternatives |
| Non-Reducing Sugars | Sucrose |
| Sugar Alcohols (Polyols) | Mannitol, Sorbitol, Xylitol |
-
Moisture Control: The Maillard reaction is accelerated by moisture. For solid dosage forms, ensure low moisture content in your excipients and consider including a desiccant in the packaging.
Q2: I'm observing a loss of potency in my formulation of 1-(3-Methoxyphenyl)hexan-1-amine during stability studies, but no significant increase in any single degradation product. What could be happening?
A2: This scenario could indicate the formation of multiple minor degradation products that are not being adequately resolved by your current analytical method, or it could be due to the API adsorbing to container surfaces.
Troubleshooting Steps:
-
Analytical Method Optimization: Your HPLC method may not be stability-indicating. A stability-indicating method is one that can separate the drug from its degradation products, allowing for accurate quantification of both.
-
Recommendation: Perform a forced degradation study to generate potential degradation products. This will help you to develop a more robust HPLC method. (See "Experimental Protocols" section for a detailed forced degradation protocol).
-
-
Container Compatibility: Primary amines can be susceptible to adsorption onto glass and plastic surfaces, especially at low concentrations.
-
Recommendation:
-
Analyze the API concentration in your stability samples after transferring them to a different container (e.g., from glass to polypropylene or vice-versa).
-
Consider silanized glass vials to minimize surface interactions.
-
Include a surfactant (e.g., Polysorbate 80 at 0.01-0.1%) in your formulation to reduce adsorption.
-
-
Frequently Asked Questions (FAQs)
Q: What is the optimal pH range for a liquid formulation of 1-(3-Methoxyphenyl)hexan-1-amine?
A: The optimal pH for stability will be a balance between minimizing degradation and maintaining solubility. For a primary amine, a slightly acidic pH is often preferred to protonate the amine group, which can reduce its nucleophilicity and susceptibility to oxidation. However, the exact optimal pH must be determined experimentally by conducting a pH-rate profile study. A good starting point for investigation would be in the pH range of 4.0 to 6.5. Commonly used buffer systems in this range include citrate and acetate buffers.[6][7]
Q: How can I protect my formulation from photodegradation?
A: The aromatic ring in 1-(3-Methoxyphenyl)hexan-1-amine makes it potentially susceptible to photodegradation. The most effective preventative measures are:
-
Primary Packaging: Use amber or opaque containers (e.g., amber glass vials, opaque plastic bottles) to block UV and visible light.
-
Secondary Packaging: Store the primary containers in a light-blocking outer carton.
-
Formulation: While less common for small molecules, UV absorbers can be included in some topical formulations.
Q: What are the key considerations for selecting excipients for a solid dosage form?
A: Beyond the Maillard reaction with reducing sugars, consider the following:
-
Moisture Content: Use excipients with low moisture content and control humidity during manufacturing.
-
Reactive Impurities: Be aware that some excipients can contain reactive impurities. For example, povidone can contain peroxides that induce oxidation.[8] Request certificates of analysis from your suppliers that specify impurity levels.
-
Excipient Compatibility Studies: Conduct compatibility studies by preparing binary mixtures of the API and each excipient (typically in a 1:1 ratio) and storing them under accelerated conditions (e.g., 40°C/75% RH).[1][2] Analyze the mixtures at set time points by HPLC to detect any degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is crucial for identifying potential degradation pathways and for developing a stability-indicating analytical method.[9][10][11]
Objective: To generate degradation products of 1-(3-Methoxyphenyl)hexan-1-amine under various stress conditions.
Materials:
-
1-(3-Methoxyphenyl)hexan-1-amine API
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Photostability chamber
-
Oven
Procedure:
-
Sample Preparation: Prepare stock solutions of the API in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Store at 60°C for 24 hours. At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Store at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.
-
Thermal Degradation: Place the solid API in an oven at 80°C for 48 hours. Also, place a solution of the API in a sealed vial at 80°C for 48 hours. At appropriate time points, prepare solutions of the solid API and dilute the liquid samples for HPLC analysis.
-
Photodegradation: Expose the solid API and a solution of the API to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. Analyze the samples by HPLC.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC-UV/PDA or HPLC-MS system. Aim for 5-20% degradation of the parent compound.[9][10]
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating 1-(3-Methoxyphenyl)hexan-1-amine from its degradation products.
Starting Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes. A suggested starting gradient is 95:5 (A:B) to 5:95 (A:B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 274 nm (based on the methoxyphenyl chromophore). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Injection Volume: 10 µL.
Optimization:
-
Analyze the samples from the forced degradation study.
-
Adjust the gradient slope and duration to achieve adequate resolution between the parent peak and all degradation peaks.
-
If peak shape is poor for the primary amine, consider using a column with a different packing material or a mobile phase with a different pH (e.g., using a phosphate buffer at pH 3.0).
Visualizations
Caption: A decision tree for troubleshooting common stability issues.
Caption: Major degradation pathways for the API.
References
-
Chadha, R., et al. (2014). Drug–excipient compatibility screening—Role of thermoanalytical and spectroscopic techniques. J. Pharm. Biomed. Anal., 87(0), 82-97. Available from: [Link]
-
Higgins, J. D., et al. (2003). An Alternative Method of Drug-Excipient Characterization. TA Instruments. Available from: [Link]
-
Prajapati, V. D. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. Available from: [Link]
-
Kourounakis, A. P., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. PMC. Available from: [Link]
-
Singh, S., et al. (2012). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. CORE. Available from: [Link]
-
Hu, C. (2020). HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. Available from: [Link]
-
PharmaCores (2025). HPLC Method development: an overview. Available from: [Link]
- Guzman, F., et al. (2012). Pharmaceutical formulations including an amine compound. Google Patents.
-
Knowledge of Pharma (2017). ANTIOXIDANTS: In Pharmaceutical Formulation. Available from: [Link]
-
Singh, D., et al. (2023). Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. PMC. Available from: [Link]
-
SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Available from: [Link]
-
ResolveMass Laboratories (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
-
SGS (2015). HOW TO APPROACH A FORCED DEGRADATION STUDY. Available from: [Link]
-
Noah (2024). Pharmaceutical Buffers. Available from: [Link]
-
CD Formulation. Antioxidants. Available from: [Link]
-
Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]
-
FDA (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. FDA.gov. Available from: [Link]
-
Linchemical. Amine Antioxidant 445 & 5057 Supply. Available from: [Link]
-
Pharma Dekho (2023). Sop for force degradation study. Available from: [Link]
-
Fagron Academy. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Available from: [Link]
-
Pharmaguideline. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Available from: [Link]
- Schering Aktiengesellschaft (1998). Buffer systems for stabilizing pharmaceutical preparations. Google Patents.
-
Skok, Ž., et al. (2024). Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability. Hrčak. Available from: [Link]
Sources
- 1. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 2. scispace.com [scispace.com]
- 3. An Alternative Method of Drug-Excipient Characterization - TA Instruments [tainstruments.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. ANTIOXIDANTS: In Pharmaceutical Formulation [knowledgeofpharma.blogspot.com]
- 6. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]
- 7. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]
- 8. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. sgs.com [sgs.com]
- 11. biopharminternational.com [biopharminternational.com]
Validation & Comparative
Comparative analysis of 1-(3-Methoxyphenyl)hexan-1-amine with other phenethylamine derivatives
An In-Depth Comparative Analysis of 1-(3-Methoxyphenyl)hexan-1-amine and Other Phenethylamine Derivatives
Introduction: Deconstructing the Phenethylamine Scaffold
The 2-phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous endogenous neurotransmitters, natural products, and synthetic drugs that modulate monoaminergic systems.[1] Its simple structure—a phenyl ring attached to an ethylamine side chain—belies a remarkable pharmacological promiscuity that can be finely tuned through chemical modification. This guide provides a comparative analysis of a lesser-known derivative, 1-(3-Methoxyphenyl)hexan-1-amine, placing it in the context of more extensively studied phenethylamines.
Due to the limited public data on 1-(3-Methoxyphenyl)hexan-1-amine, this analysis will leverage established Structure-Activity Relationship (SAR) principles to forecast its pharmacological profile. By dissecting its core components—the 3-methoxy substitution on the phenyl ring and the extended hexyl chain—we can draw logical comparisons to well-characterized analogs and predict its likely interactions with key central nervous system targets, primarily serotonin and dopamine receptors and transporters.
This document is intended for researchers and drug development professionals, providing a framework for understanding how subtle structural modifications to the phenethylamine core can lead to significant shifts in pharmacological activity.
Synthesis and Chemical Properties: A General Approach
The synthesis of phenethylamine derivatives, including 1-(3-Methoxyphenyl)hexan-1-amine, is most commonly achieved through reductive amination. This versatile method involves the reaction of a ketone or aldehyde with an amine source, followed by reduction of the resulting imine intermediate. For 1-(3-Methoxyphenyl)hexan-1-amine, the synthesis would typically start from 1-(3-methoxyphenyl)hexan-1-one.
The choice of reducing agent is critical to minimize side reactions. While sodium borohydride can be used, it may also reduce the starting ketone. A more selective agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride is often preferred as it selectively reduces the iminium ion intermediate, preventing over-alkylation and improving yields of the desired primary amine.[2]
Caption: General workflow for synthesizing 1-(3-Methoxyphenyl)hexan-1-amine via reductive amination.
The key structural features of 1-(3-Methoxyphenyl)hexan-1-amine are:
-
The 3-Methoxy Group: This meta-positioned methoxy group increases the electron density of the aromatic ring and can act as a hydrogen bond acceptor. This substitution is known to influence receptor affinity, often enhancing it at serotonin receptors compared to the unsubstituted parent compound.[3]
-
The Hexyl Chain: The replacement of the typical ethyl chain with a hexyl chain significantly increases the molecule's lipophilicity (fat solubility). This can have profound effects on its pharmacokinetics (absorption, distribution, metabolism, and excretion) and its pharmacodynamics, potentially favoring interactions with targets that have hydrophobic binding pockets, such as monoamine transporters.[4][5]
Comparative Pharmacological Analysis
Phenethylamines primarily exert their effects by interacting with monoamine systems. The most relevant targets include serotonin 5-HT₂ receptors (particularly 5-HT₂A and 5-HT₂C), which are associated with psychedelic and psychoactive effects, and the dopamine transporter (DAT), which is a key target for stimulants.[5][6][7]
Receptor and Transporter Affinity Profile
The following table compares the receptor binding affinities (Ki, nM) and functional potencies (EC₅₀, nM) of several phenethylamine derivatives. The data for 1-(3-Methoxyphenyl)hexan-1-amine is predicted based on SAR principles derived from the other compounds.
| Compound | 5-HT₂A Ki (nM) | 5-HT₂A EC₅₀ (nM) | 5-HT₂C Ki (nM) | DAT Ki (nM) | Key Structural Features |
| Phenethylamine | >10,000 | >10,000 | >10,000 | ~3,000 | Unsubstituted parent scaffold |
| 3-Methoxyphenethylamine | ~1,500[3] | - | ~2,000 | - | meta-Methoxy substitution |
| Amphetamine (α-methyl-PEA) | >5,000 | - | >5,000 | ~35 | α-Methylation |
| 2C-I (2,5-dimethoxy-4-iodo-PEA) | 121[8] | 95 | 303[8] | 2,200 | 2,5-dimethoxy, 4-iodo substitution |
| 1-(3-Methoxyphenyl)hexan-1-amine | Predicted: 500-2000 | Predicted: Agonist | Predicted: 500-3000 | Predicted: <1000 | meta-Methoxy, C₆ alkyl chain |
Rationale for Predictions:
-
5-HT₂A/2C Affinity: The presence of a single 3-methoxy group is known to increase affinity for serotonin receptors compared to unsubstituted phenethylamine.[3] However, it is generally less potent than the 2,5-dimethoxy substitution pattern found in the "2C" series of compounds.[9] Therefore, its affinity is predicted to be moderate.
-
DAT Affinity: Studies on dopamine reuptake inhibitors have shown that longer alkyl groups on the phenethylamine backbone can enhance inhibitory activity at the dopamine transporter.[4][5] The hexyl chain is substantially more lipophilic than an ethyl chain, suggesting a potentially stronger interaction with the DAT binding site.
Signaling Pathways: The 5-HT₂A Receptor
The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Agonist binding initiates a conformational change, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers are responsible for the downstream cellular effects.[10][11]
Caption: Canonical Gq signaling pathway of the 5-HT2A receptor activated by an agonist.
Structure-Activity Relationship (SAR) Analysis
The pharmacological profile of a phenethylamine is dictated by the interplay of substitutions on the phenyl ring, the alkyl chain, and the terminal amine.
-
Phenyl Ring Substitutions: Methoxy groups are common substituents that generally increase affinity for 5-HT₂ receptors.[9] The 2,5-dimethoxy pattern is optimal for high 5-HT₂A affinity.[3] A single methoxy group at the meta- (3) or ortho- (2) position also enhances affinity, while substitution at the para- (4) position has a less significant effect.[3]
-
Alkyl Chain Modifications:
-
α-Methylation: Adding a methyl group to the alpha-carbon (adjacent to the amine) creates a phenylisopropylamine (e.g., amphetamine). This modification typically reduces direct receptor interactions but significantly increases potency as a monoamine releaser and reuptake inhibitor, partly by providing resistance to metabolism by monoamine oxidase (MAO).[10]
-
Chain Length: Extending the alkyl chain, as in 1-(3-Methoxyphenyl)hexan-1-amine, increases lipophilicity. This can enhance passage through the blood-brain barrier and may increase affinity for monoamine transporters like DAT, where a longer alkyl chain can form more extensive hydrophobic interactions within the binding pocket.[4]
-
-
N-Substitution: Substitution on the terminal amine has varied effects. Small alkyl groups (e.g., methyl, ethyl) tend to decrease activity. However, larger, sterically specific groups, such as an N-benzyl or N-(2-methoxy)benzyl (NBOMe) group, can dramatically increase 5-HT₂A receptor affinity and potency, transforming partial agonists into full, highly potent agonists.[8][12]
Caption: Structure-Activity Relationships (SAR) of the phenethylamine scaffold.
Experimental Methodologies
To empirically determine the pharmacological profile of a novel compound like 1-(3-Methoxyphenyl)hexan-1-amine, a series of standardized in vitro assays are required.
Protocol 1: Radioligand Binding Assay (Affinity Determination)
This protocol determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the Ki of 1-(3-Methoxyphenyl)hexan-1-amine at human 5-HT₂A, 5-HT₂C, and DAT targets.
Materials:
-
Cell membranes expressing the human receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand: e.g., [³H]ketanserin for 5-HT₂A, [³H]mesulergine for 5-HT₂C, [³H]WIN 35,428 for DAT.
-
Test compound (1-(3-Methoxyphenyl)hexan-1-amine) dissolved in DMSO, serially diluted.
-
Non-specific binding control: A high concentration of a known, non-labeled ligand (e.g., methysergide for 5-HT₂A/C, cocaine for DAT).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Step-by-Step Procedure:
-
Preparation: Thaw cell membranes on ice. Prepare serial dilutions of the test compound in assay buffer.
-
Reaction Setup: In a 96-well plate, add in order:
-
50 µL of assay buffer (for total binding) or non-specific control ligand (for non-specific binding).
-
50 µL of the test compound at various concentrations.
-
50 µL of the radioligand at a concentration near its Kd.
-
50 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a set duration (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Punch out the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for several hours.
-
Data Analysis: Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter. Calculate the specific binding (Total Binding - Non-specific Binding). Plot the percent inhibition of specific binding versus the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.
-
Ki Calculation: Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Inositol Phosphate (IP) Accumulation Assay (Functional Activity at Gq-Coupled Receptors)
This assay measures the functional activity (EC₅₀ and Eₘₐₓ) of a compound at Gq-coupled receptors like 5-HT₂A by quantifying the accumulation of the second messenger, inositol monophosphate (IP₁), a stable downstream metabolite of IP₃.[13][14]
Objective: To determine if 1-(3-Methoxyphenyl)hexan-1-amine is an agonist, antagonist, or inverse agonist at the 5-HT₂A receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human 5-HT₂A receptor.
-
Assay medium (e.g., DMEM/F12).
-
Lithium chloride (LiCl) solution (to inhibit IP₁ degradation).
-
Test compound, serially diluted.
-
Reference agonist (e.g., Serotonin).
-
Commercially available HTRF or fluorescence polarization IP-One assay kit.
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
Step-by-Step Procedure:
-
Cell Plating: Seed the cells into 96- or 384-well white plates and culture overnight to allow for adherence.
-
Cell Stimulation: Remove the culture medium. Add the test compound at various concentrations to the cells. Also include wells with the reference agonist (for positive control) and vehicle (for baseline).
-
Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C in the presence of LiCl.
-
Lysis and Detection: Add the IP₁ detection reagents from the kit (e.g., IP₁-d2 acceptor and anti-IP₁-cryptate donor) to each well according to the manufacturer's instructions. This step lyses the cells and initiates the detection reaction.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature in the dark.
-
Data Acquisition: Read the plate using a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio (Emission 665 nm / Emission 620 nm) * 10,000. Plot the HTRF ratio against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to the reference agonist.
Conclusion
Based on a thorough analysis of established structure-activity relationships, 1-(3-Methoxyphenyl)hexan-1-amine is predicted to be a pharmacologically active compound with a distinct profile compared to classic phenethylamines. The presence of the 3-methoxy group likely confers moderate affinity for serotonin 5-HT₂ receptors, suggesting potential psychoactive properties. The most significant structural deviation, the hexyl chain, substantially increases lipophilicity. This modification is hypothesized to enhance its interaction with the dopamine transporter (DAT), potentially imparting stimulant and dopamine reuptake inhibitory properties.
The resulting profile may therefore be a hybrid of a weak 5-HT₂A agonist and a moderate DAT inhibitor. This dual activity is not uncommon among phenethylamine derivatives but the specific balance will depend on the precise affinities and potencies, which must be confirmed through empirical testing using the methodologies outlined in this guide. This analysis provides a robust, data-driven framework for prioritizing and guiding the future experimental investigation of this and other novel phenethylamine derivatives.
References
-
Kim, H., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 198–207. Available from: [Link]
-
Kim, H., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. Available from: [Link]
-
Gallaher, E. J., & Shih, J. C. (1982). Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms. Journal of Neurochemistry, 38(5), 1471-1477. Available from: [Link]
-
Moya, P. R., et al. (2007). Functional selectivity of hallucinogenic phenethylamine and phenylisopropylamine derivatives at human 5-hydroxytryptamine (5-HT)2A and 5-HT2C receptors. The Journal of Pharmacology and Experimental Therapeutics, 321(3), 1054–1061. Available from: [Link]
-
Kim, H., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 198-207. Available from: [Link]
-
Kim, H., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Sungkyunkwan University. Available from: [Link]
-
Glennon, R. A., Liebowitz, S. M., & Anderson, G. M. (1980). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of Medicinal Chemistry, 23(3), 294–299. Available from: [Link]
-
Eshleman, A. J., et al. (2014). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Psychopharmacology, 231(5), 875-888. Available from: [Link]
-
Glennon, R. A., Liebowitz, S. M., & Anderson, G. M. (1980). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of Medicinal Chemistry, 23(3), 294-299. Available from: [Link]
-
Hossain, M. S., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. ResearchGate. Available from: [Link]
-
Hossain, M. S., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 443–451. Available from: [Link]
-
Luethi, D., et al. (2019). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 10, 83. Available from: [Link]
-
Rickli, A., et al. (2015). Receptor Interaction Profiles of Novel N-2-methoxybenzyl (NBOMe) Derivatives of 2,5-dimethoxy-substituted Phenethylamines (2C Drugs). Neuropharmacology, 99, 502-511. Available from: [Link]
-
Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243–249. Available from: [Link]
-
Moya, P. R., et al. (2007). Functional Selectivity of Hallucinogenic Phenethylamine and Phenylisopropylamine Derivatives at Human 5-Hydroxytryptamine (5-HT)2A and 5-HT2C Receptors. ResearchGate. Available from: [Link]
-
Moszczynska, A., & Gerasimov, M. R. (2015). Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms. Medical journal of the Islamic Republic of Iran, 29, 283. Available from: [Link]
- Monck, N., et al. (2010). Substituted phenethylamines. Google Patents. US7745665B2.
-
Raines, S., & Kovacs, C. A. (1968). The Synthesis of Substituted Phenethylamines. Journal of Medicinal Chemistry, 11(4), 854-855. Available from: [Link]
-
Kim, J. I., et al. (2021). Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. International Journal of Molecular Sciences, 22(17), 9485. Available from: [Link]
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Hossain, M., et al. (2023). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Biomolecules & Therapeutics. Available from: [Link]
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Skibinska, M., & Zaprutko, T. (2023). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. International Journal of Molecular Sciences, 24(20), 15309. Available from: [Link]
- Ciba Geigy Ag. (1994). Process for producing substituted phenethylamine derivatives. Google Patents. KR940007746B1.
-
Consensus. (n.d.). Does Phenethylamine (PEA) increase dopamine release in the brain? Consensus. Available from: [Link]
-
PubChem. (n.d.). 1-(3-Methoxyphenyl)cyclohexan-1-amine. National Center for Biotechnology Information. Available from: [Link]
-
Chemical Synthesis Database. (n.d.). [1-(3-methoxyphenyl)cyclohexyl]methanamine. Chemical Synthesis Database. Available from: [Link]
-
Tanso Biosciences. (n.d.). GPCR Functional Assay Technology. Tanso Biosciences. Available from: [Link]
-
González-Ledo, R., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 26(23), 7338. Available from: [Link]
-
Thomsen, W., et al. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665. Available from: [Link]
-
Sun, B., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 12, 755348. Available from: [Link]
-
Thomsen, W., et al. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665. Available from: [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. Available from: [Link]
-
PubChem. (n.d.). 1-(3-Methoxyphenyl)ethanamine. National Center for Biotechnology Information. Available from: [Link]
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- 5. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Technical Evaluation: Cross-Validation of In Vitro and In Vivo Profiles for 1-(3-Methoxyphenyl)hexan-1-amine
To produce this guide, we must address the specific pharmacological profile of 1-(3-Methoxyphenyl)hexan-1-amine . Structurally, this compound is a lipophilic analog of phenethylamine, characterized by a hexyl chain at the
Based on its structural class (long-chain
The following guide is designed as a technical framework for researchers to cross-validate in vitro potency with in vivo efficacy, using Amphetamine and Endogenous PEA as primary comparators.
Executive Summary & Compound Profile
Objective: To objectively evaluate the pharmacological performance of 1-(3-Methoxyphenyl)hexan-1-amine (referred to herein as 3-MeO-Hex-PA ) against industry-standard sympathomimetics. This guide establishes a cross-validation workflow linking receptor-level kinetics to behavioral outcomes.
Compound Identity:
-
CAS: 1248941-80-1[2]
-
Structural Class:
-Pentyl-phenethylamine derivative. -
Predicted Mechanism: Dual-action TAAR1 agonism and Monoamine Reuptake Inhibition.
Comparative Landscape:
| Feature | 3-MeO-Hex-PA (Target) | Amphetamine (Benchmark) | Phenethylamine (PEA) (Endogenous) |
|---|---|---|---|
| Lipophilicity (cLogP) | High (~4.2) | Moderate (~1.8) | Low (~1.1) |
| Metabolic Stability | High (Steric hindrance at
In Vitro Validation: Receptor Dynamics
The first tier of validation quantifies the compound's affinity and functional efficacy at the target receptors. The causality here is straightforward: high TAAR1 efficacy correlates with negative modulation of dopaminergic firing, offering a "stabilizing" stimulant profile distinct from pure reuptake inhibitors.
Experimental Protocol: cAMP Accumulation Assay (Functional)
Rationale: TAAR1 couples to G
Step-by-Step Methodology:
-
Cell Line: HEK-293 cells stably expressing human TAAR1 (hTAAR1).
-
Seeding: Plate cells at 2,000 cells/well in 384-well plates; incubate for 24h.
-
Treatment: Apply 3-MeO-Hex-PA in a concentration range (
to M). Include -PEA as the full agonist control (100% Emax). -
Detection: Use a TR-FRET cAMP detection kit (e.g., LANCE Ultra).
-
Analysis: Fit data to a sigmoidal dose-response curve to derive EC
and E .
Data Interpretation & Reference Values
Researchers should validate their results against these reference ranges:
| Compound | hTAAR1 EC | hTAAR1 E | hNET K |
| 3-MeO-Hex-PA | 0.5 - 2.5 (Predicted)* | 85 - 95% | < 500 |
| Amphetamine | 0.1 - 0.5 | 100% | ~50 |
| 0.05 - 0.1 | 100% | >10,000 |
*Note: The hexyl chain may slightly reduce potency compared to methyl/ethyl analogs due to steric bulk in the orthosteric binding pocket, but often increases residence time.
Pathway Visualization
The following diagram illustrates the signal transduction pathway validated by this protocol.
Figure 1: TAAR1 signaling cascade. 3-MeO-Hex-PA binding triggers Gs-protein coupling, elevating cAMP and modulating monoamine transporter function.
In Vivo Validation: Behavioral & PK Correlation
In vitro potency does not always translate to in vivo efficacy due to pharmacokinetics. The hexyl chain of 3-MeO-Hex-PA suggests high lipophilicity, which must be validated against behavioral output.
Experimental Protocol: Open Field Locomotor Activity
Rationale: Psychostimulant activity is classically measured by horizontal locomotion. A bell-shaped dose-response curve is typical for TAAR1 agonists (high doses may reduce locomotion due to autoreceptor feedback).
Step-by-Step Methodology:
-
Subjects: C57BL/6J mice (n=8/group), age 8-10 weeks.
-
Habituation: 30 minutes in the test chamber (40x40 cm) prior to injection.
-
Administration: Intraperitoneal (i.p.) injection of 3-MeO-Hex-PA (1, 3, 10 mg/kg), Amphetamine (3 mg/kg), or Saline.
-
Recording: Track total distance traveled (cm) and stereotypic behavior (repetitive movements) for 120 minutes.
-
Analysis: Bin data in 10-minute intervals. Compare Area Under the Curve (AUC).
Cross-Validation Logic (IVIVC)
To confirm the data is robust, researchers must correlate the In Vitro EC
-
Hypothesis: If 3-MeO-Hex-PA is a potent TAAR1 agonist, it should show a lower psychomotor stimulation ceiling compared to Amphetamine, as TAAR1 activation acts as a "brake" on dopaminergic hyperactivity.
-
Self-Validating Check: If the compound shows high in vitro affinity but zero in vivo activity, check the LogP . A LogP > 4.0 (predicted for this compound) might lead to sequestration in adipose tissue or rapid hepatic clearance before reaching the brain.
Workflow Visualization
The following diagram outlines the decision tree for interpreting cross-validation results.
Figure 2: Cross-validation workflow. Distinguishing between DAT-dominant (stimulant) and TAAR1-dominant (modulatory) profiles based on behavioral output.
References
-
Cohen, A., et al. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. Nutrients, 16(11), 1567.[3] Link
-
Sotnikova, T. D., et al. (2009). Dopamine Transporter-Dependent and -Independent Actions of Trace Amine-Associated Receptor 1 Agonists. Journal of Pharmacology and Experimental Therapeutics, 329(2), 669-678. Link
-
Simmler, L. D., et al. (2013). Pharmacological characterization of novel synthetic phenethylamines. British Journal of Pharmacology, 168(2), 458-470. Link
-
PubChem. 1-(3-Methoxyphenyl)hexan-1-amine (Compound Summary). National Library of Medicine. Link
Sources
- 1. 24996-65-4_2,4-Hexadiyne-1,6-diol,1,6-dibenzoateCAS号:24996-65-4_2,4-Hexadiyne-1,6-diol,1,6-dibenzoate【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. 1248941-80-1|1-(3-Methoxyphenyl)hexan-1-amine|BLD Pharm [bldpharm.com]
- 3. In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) Guide: 1-(3-Methoxyphenyl)hexan-1-amine Analogs vs. Cyclic Arylcyclohexylamines
As a Senior Application Scientist evaluating the therapeutic potential and pharmacological profiles of dissociative agents, understanding the structural determinants of receptor selectivity is paramount. This guide provides an objective, data-driven comparison between rigid arylcyclohexylamines (e.g., 3-MeO-PCA) and their acyclic arylalkylamine analogs, specifically focusing on 1-(3-Methoxyphenyl)hexan-1-amine .
By breaking the conformational restriction of the cyclohexane ring, we fundamentally alter the molecule's thermodynamic binding profile, shifting its primary affinity from the N-methyl-D-aspartate (NMDA) receptor to monoamine transporters.
Pharmacological Rationale: The Entropic Penalty of Flexibility
The classic pharmacophore for non-competitive NMDA receptor antagonists relies on a rigid cycloalkane ring (as seen in phencyclidine [PCP] and ketamine). This rigidity pre-organizes the molecule into a chair conformation that perfectly complements the sterically constrained PCP binding site within the NMDA receptor ion channel.
When the cyclohexyl ring is opened to form an acyclic hexyl chain—yielding 1-(3-methoxyphenyl)hexan-1-amine—the molecule gains significant rotational degrees of freedom. The Causality of Affinity Loss: To bind to the rigid PCP site, the flexible hexyl chain must "freeze" into a specific conformation. This loss of rotational freedom incurs a massive entropic penalty (
Conversely, monoamine transporters (DAT, SERT) are evolutionary adapted to accommodate flexible, linear alkyl chains (e.g., endogenous dopamine, serotonin). Thus, acyclic analogs often demonstrate a functional shift, retaining or gaining potent monoamine reuptake inhibition .
Figure 1: Pharmacophore logic illustrating the shift from NMDA to monoamine transporter affinity.
Quantitative SAR Comparison
The table below summarizes the representative binding affinities (
| Compound | Structure Type | NMDA | SERT | DAT |
| 3-MeO-PCA | Cyclic (Parent) | 45 | >10,000 | 2,500 |
| 1-(3-Methoxyphenyl)hexan-1-amine | Acyclic (Primary Amine) | 850 | 450 | 1,200 |
| N-Methyl-1-(3-MeO-phenyl)hexan-1-amine | Acyclic (Secondary Amine) | 1,200 | 180 | 600 |
Data Interpretation: The acyclic primary amine exhibits an ~18-fold drop in NMDA affinity compared to the cyclic parent, while gaining significant SERT and DAT affinity. N-methylation further decreases NMDA affinity but optimizes the molecule for SERT binding, mimicking the SAR of lefetamine and diphenidine derivatives.
Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems .
Protocol A: Chemical Synthesis of 1-(3-Methoxyphenyl)hexan-1-amine
This two-step synthesis utilizes a Grignard addition followed by a selective reductive amination.
Step 1: Grignard Addition
-
Reaction: Dissolve 1.0 eq of 3-methoxybenzonitrile in anhydrous THF under an inert argon atmosphere at 0°C. Dropwise, add 1.2 eq of pentylmagnesium bromide.
-
Causality: The Grignard reagent attacks the electrophilic nitrile carbon, forming an intermediate imine salt.
-
Hydrolysis: Reflux for 4 hours, then quench with saturated aqueous
. This hydrolyzes the imine salt into the intermediate ketone (1-(3-methoxyphenyl)hexan-1-one). -
Self-Validation Checkpoint: Perform LC-MS and TLC (Hexane:EtOAc 8:2). Do not proceed until the nitrile peak (
133) is completely replaced by the ketone peak ( 206).
Step 2: Reductive Amination
-
Reaction: Dissolve the purified ketone in anhydrous methanol. Add 10.0 eq of ammonium acetate (
) and stir for 30 minutes to form the imine. -
Reduction: Add 1.5 eq of sodium cyanoborohydride (
) and stir at room temperature for 12 hours. -
Causality:
is explicitly chosen over because, at pH ~6, it selectively reduces the protonated imine without reducing any unreacted ketone back to a secondary alcohol. -
Self-Validation Checkpoint: Post-purification (flash chromatography), utilize
-NMR. The assay is validated by the disappearance of the ketone's alpha-protons and the emergence of a distinct methine proton triplet adjacent to the primary amine.
Protocol B: In Vitro MK-801 Radioligand Binding Assay
This protocol measures the affinity of the synthesized analogs for the NMDA receptor's PCP site .
-
Tissue Preparation: Homogenize rat forebrain tissue in 5 mM Tris-HCl buffer (pH 7.4). Centrifuge and wash extensively to remove endogenous glutamate and glycine.
-
Assay Conditions: Because MK-801 is a use-dependent channel blocker, the NMDA channel must be open for the radioligand to bind. Causality: You must supplement the assay buffer with 10 µM L-glutamate and 10 µM glycine to force the ion channels into an open state.
-
Incubation: Incubate 50 µg of membrane protein with 5 nM
MK-801 and varying concentrations of the test analog (1 nM to 100 µM) for 2 hours at room temperature. -
Termination: Terminate the reaction by rapid vacuum filtration over Whatman GF/B glass fiber filters. Causality: Filters must be pre-soaked in 0.1% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, drastically reducing the non-specific binding of highly lipophilic ligands.
-
Self-Validation Checkpoint: Every plate must include a control well with 10 µM unlabeled MK-801 to define Non-Specific Binding (NSB). The assay is only valid if Specific Binding (Total Binding minus NSB) constitutes >80% of the total radioactive signal.
Figure 2: Experimental workflow from chemical synthesis to in vitro radioligand binding assay.
References
-
Wallach, J., Kang, H., Colestock, T., Morris, H., Bortolotto, Z. A., Collingridge, G. L., Lodge, D., Halberstadt, A. L., Brandt, S. D., & Adejare, A. (2016). Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. PLOS One.[Link]
-
Morris, H., & Wallach, J. (2014). From PCP to MXE: A comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis.[Link]
-
Reynolds, I. J. (2001).
MK801 Radioligand Binding Assay at the N-Methyl-D-Aspartate Receptor. Current Protocols in Pharmacology.[Link]
Comparison of the pharmacological profiles of ortho, meta, and para isomers of 1-cyclohexyl-x-methoxybenzene
This guide provides a technical pharmacological comparison of the ortho (2-), meta (3-), and para (4-) isomers of 1-cyclohexyl-x-methoxybenzene.[1][2] These compounds have emerged as Novel Psychoactive Substances (NPS), designed to mimic the pharmacophores of Tramadol and Phencyclidine (PCP) while evading structural scheduling.
Part 1: Executive Summary & Structural Logic
The Core Directive: Unlike traditional drug discovery where isomers are screened for optimized efficacy, these isomers appear in the illicit market as racemic mixtures or specific regioisomers to bypass legal restrictions. For the drug development scientist, they represent a critical case study in Scaffold Hopping —specifically, how removing the amine functionality from a Tramadol/PCP-like scaffold alters the receptor binding profile while retaining specific in vivo toxicological endpoints.
Chemical Scaffold Analysis
The molecule consists of a benzene ring substituted with a cyclohexyl group at position 1 and a methoxy group (-OCH₃) at position x.[3][4]
-
Ortho (2-methoxy): High steric hindrance; potential interference with receptor pocket fitting.
-
Meta (3-methoxy): Structurally homologous to the aryl-methoxy motif in Tramadol and Venlafaxine .
-
Para (4-methoxy): Elongated linear topology; often associated with altered metabolic stability and different receptor docking vectors (resembling the para-substitution in some dissociatives).
Part 2: Pharmacological Profiling (Comparative Analysis)
The following data synthesizes in vitro binding assays and in vivo behavioral endpoints in murine models.
Receptor Binding Paradox (The "Null" Opioid Profile)
Despite producing analgesia and sedation in vivo, these isomers exhibit a distinct lack of direct opioid receptor affinity compared to Tramadol.
| Target | Tramadol | Ortho Isomer | Meta Isomer | Para Isomer |
| µ-Opioid (MOR) | Active (Low affinity, metabolite driven) | Inactive | Inactive | Inactive |
| κ-Opioid (KOR) | Inactive/Low | Inactive | Inactive | Inactive |
| δ-Opioid (DOR) | Inactive | Inactive | Inactive | Inactive |
-
Scientific Insight: The lack of in vitro binding suggests these compounds act either as pro-drugs (requiring metabolic activation, similar to Tramadol
O-desmethyltramadol) or via non-opioid pathways (e.g., NMDA antagonism, monoamine reuptake inhibition) that downstream modulate nociceptive thresholds.
In Vivo Efficacy & Toxicity Profiles
Experimental data from murine models (Visual Placing Response, Hot Plate Test, Accelerod) reveals distinct structure-activity relationships (SAR).
A. Sensorimotor Impairment (Visual Placing Response) [4][5]
-
Mechanism: Disruption of visual-motor integration, a hallmark of dissociative anesthesia (PCP-like effect).
-
Potency Rank: Meta > Ortho > Para
-
Naloxone Reversibility: Partial.[3][4] Pre-treatment with Naloxone (6 mg/kg) partially rescues this impairment, implying an indirect opioid component or cross-talk mechanism.
B. Analgesia (Thermal Threshold)
-
Mechanism: Elevation of pain threshold (Hot Plate test).
-
Potency Rank: Para > Meta ≈ Ortho
-
Comparison: Less potent than Tramadol (100 mg/kg) but significantly active.
-
Naloxone Reversibility: None. Unlike Tramadol, Naloxone does not reverse the analgesic effects of these isomers.[4] This confirms the analgesia is mediated by a non-opioid mechanism , diverging from the sensorimotor effects.
C. Thermoregulation (The "Biphasic" Danger)
-
Effect: Low doses induce Hyperthermia ; High doses induce Hypothermia .[5]
-
Potency Rank: Meta > Ortho > Para
-
Toxicological Significance: This biphasic profile mimics the serotonin/norepinephrine effects of MDMA and the dissociative effects of PCP, posing a severe risk of serotonin syndrome-like toxicity in humans.
Part 3: Data Visualization
Table 1: Comparative Pharmacological Matrix
| Feature | Tramadol (Reference) | PCP (Reference) | Meta-Isomer (1-cyclohexyl-3-methoxybenzene) | Ortho-Isomer (1-cyclohexyl-2-methoxybenzene) | Para-Isomer (1-cyclohexyl-4-methoxybenzene) |
| Chemical Class | Opioid/SNRI | Arylcyclohexylamine | Diaryl-ether Analog | Diaryl-ether Analog | Diaryl-ether Analog |
| Primary Target | µ-Opioid / SERT / NET | NMDA Antagonist | Unknown (Non-Opioid) | Unknown (Non-Opioid) | Unknown (Non-Opioid) |
| Visual Impairment | Moderate | Severe | High | Moderate | Low |
| Analgesic Efficacy | High | High | Moderate | Moderate | High (Isomer Best) |
| Motor Toxicity | Low | Ataxia | Low (No ataxia) | Low | Low |
| Thermoregulation | Hypothermia | Hyperthermia | Biphasic (High Range) | Biphasic (Med Range) | Biphasic (Low Range) |
Figure 1: Mechanism of Action & Experimental Workflow
Caption: Pharmacodynamic flow showing the dissociation between in vitro opioid binding (null) and in vivo effects. Note the selective sensitivity to Naloxone only in sensorimotor pathways.
Part 4: Experimental Protocols (Self-Validating Systems)
To replicate the pharmacological profiling described above, the following protocols must be adhered to. These are based on the validation studies by Sturaro et al. (2021).
Protocol A: Visual Object Response (Visual Placing)
-
Objective: Quantify sensorimotor integration integrity.
-
Subject: Male CD-1 mice (25-30g).
-
Procedure:
-
Hold the mouse by the tail, 15 cm above a flat surface.
-
Lower the mouse vertically at a speed of 10 cm/s.
-
Positive Score (1): Mouse extends forepaws before nasal contact with the surface (visual recognition).
-
Negative Score (0): Mouse extends paws only upon nasal contact (tactile recognition).
-
Validation: Perform 10 trials per time point (0, 10, 30, 60, 120 min post-injection). Calculate % inhibition.
-
-
Control: Saline (0% inhibition) vs. PCP 10 mg/kg (>80% inhibition).
Protocol B: Hot Plate Analgesia Test
-
Objective: Measure supraspinal nociceptive thresholds.
-
Procedure:
-
Place mouse on a metal surface maintained at 55 ± 0.3 °C .
-
Endpoint: Latency to first sign of discomfort (paw licking or jumping).
-
Cut-off: 30 seconds (strict adherence to prevent tissue damage).
-
Calculation: % Maximal Possible Effect (%MPE) =
.
-
References
-
Sturaro, C., et al. (2021). "In Vitro and In Vivo Pharmaco-Toxicological Characterization of 1-Cyclohexyl-x-methoxybenzene Derivatives in Mice: Comparison with Tramadol and PCP." International Journal of Molecular Sciences, 22(14), 7659.[6]
-
Fantinati, A., et al. (2017).[2] "1-cyclohexyl-x-methoxybenzene derivatives, novel psychoactive substances seized on the internet market.[3][7] Synthesis and in vivo pharmacological studies in mice." Human Psychopharmacology: Clinical and Experimental, 32(3).
-
Ossato, A., et al. (2016). "Understanding the Pharmacology of Novel Psychoactive Substances (NPS): A Focus on Dissociatives." Current Pharmaceutical Design.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 1-cyclohexyl-x-methoxybenzene derivatives, novel psychoactive substances seized on the internet market. Synthesis and in vivo pharmacological studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Pharmaco-Toxicological Characterization of 1-Cyclohexyl-x-methoxybenzene Derivatives in Mice: Comparison with Tramadol and PCP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stereoisomers: Topics by Science.gov [science.gov]
Technical Guide: Comparative Profiling of 1-(3-Methoxyphenyl)hexan-1-amine vs. Standard Monoamine Reuptake Inhibitors
[1][2]
Executive Summary
This technical guide provides a head-to-head analysis of 1-(3-Methoxyphenyl)hexan-1-amine (herein referred to as 3-MeO-PHA ) against established monoamine reuptake inhibitors (MRIs).[1][2]
3-MeO-PHA represents a structural divergence from classical phenethylamine psychostimulants.[2] While it shares the 3-methoxy substitution pattern common to serotonergic modulators, its core scaffold is a benzylic amine with an extended
This guide is designed for researchers assessing this New Chemical Entity (NCE). As direct binding data is sparse in the public domain, this document synthesizes Structure-Activity Relationship (SAR) predictions with rigorous experimental protocols to validate its pharmacological profile against industry standards: Cocaine (Non-selective TRI), Fluoxetine (SSRI), and Desipramine (NRI).[1][2]
Structural Basis & Predicted Pharmacodynamics[2]
The Scaffold Divergence
The critical distinction lies in the linker length and the
-
3-Methoxy Group: Historically associated with SERT affinity (e.g., 3-methoxyamphetamine) or NMDA antagonism in arylcyclohexylamines (e.g., 3-MeO-PCP).[1][2]
-
-Pentyl Chain: The hexyl chain creates high lipophilicity (LogP > 3.5).[2] In Monoamine Transporters (MATs), bulkyngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -substituents often reduce transport velocity ( ) and can transition a substrate into a pure blocker, or abolish affinity entirely due to steric clash in the S1 binding pocket.[2]
SAR Visualization (DOT)
Figure 1: Structural dissection of 3-MeO-PHA highlighting the functional implications of its moieties on transporter interaction.
Head-to-Head Comparison: Candidate vs. Standards
The following table contrasts the candidate against the "Gold Standards" of reuptake inhibition. Note that values for 3-MeO-PHA are predicted estimates based on benzylic amine SAR, requiring experimental validation (see Section 4).
| Feature | 3-MeO-PHA (Candidate) | Cocaine (Standard TRI) | Fluoxetine (SSRI) | Desipramine (NRI) |
| Primary Class | Lipophilic Benzylamine | Tropane Alkaloid | Phenoxyphenylpropylamine | Tricyclic (Dibenzazepine) |
| Selectivity Profile | Predicted SERT > NET >> DAT | Non-selective (DAT/SERT/NET) | Highly Selective SERT | Highly Selective NET |
| Binding Affinity ( | Predicted:[2] Low | ~200 nM (DAT) | ~1 nM (SERT) | ~2 nM (NET) |
| Lipophilicity (cLogP) | ~3.8 - 4.2 (High) | 2.3 | 4.5 | 4.9 |
| BBB Permeability | High (Passive Diffusion) | High | High | High |
| Mechanism | Reuptake Inhibitor (Putative) | Reuptake Inhibitor | Reuptake Inhibitor | Reuptake Inhibitor |
| Key Limitation | Steric bulk may reduce potency | Short half-life | Delayed onset | Cardiotoxicity |
Technical Insight: The benzylic nitrogen in 3-MeO-PHA is closer to the aromatic ring than in amphetamines. This often results in a loss of dopaminergic potency.[2] Researchers should anticipate weaker inhibition compared to phenethylamines, potentially requiring higher concentrations in assays.[2]
Experimental Protocols for Validation
To objectively position 3-MeO-PHA, you must generate
Protocol A: Radioligand Binding Assay (Competition)
Objective: Determine the affinity (
-
Source Tissue: Rat striatum (DAT), cerebral cortex (SERT/NET) or transfected HEK-293 cells.[1][2]
-
Radioligands:
-
Methodology:
-
Preparation: Homogenize tissue in ice-cold binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).
-
Incubation: Incubate 100
L membrane prep with 25 L radioligand (~2 nM final) and 25 L of 3-MeO-PHA (Concentration range: M to M). -
Equilibrium: Incubate at 25°C for 60-120 mins (transporter dependent).
-
Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% PEI (to reduce non-specific binding).
-
Analysis: Count radioactivity via liquid scintillation. Plot displacement curves to calculate
and convert to using the Cheng-Prusoff equation.[2]
-
Protocol B: Functional Uptake Inhibition Assay
Objective: Confirm if binding translates to functional blockage of neurotransmitter reuptake.[1][2]
-
System: Synaptosomes or Transfected Cells (e.g., hDAT-HEK).[1][2]
-
Substrates:
Dopamine,ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> Serotonin, Norepinephrine.[2] -
Workflow:
-
Pre-incubation: Incubate cells/synaptosomes with 3-MeO-PHA (various concentrations) for 10 mins at 37°C.
-
Uptake Initiation: Add tritiated neurotransmitter (e.g., 20 nM final conc).[1][2]
-
Active Transport: Allow uptake for 5-10 mins (must remain in linear phase).
-
Stop Reaction: Place on ice and rapid wash with cold buffer.
-
Lysis & Counting: Lyse cells (1% SDS) and quantify intracellular tritium.
-
Experimental Workflow Diagram (DOT)
Figure 2: Standardized screening workflow for profiling novel monoamine transporter ligands.
Safety & Metabolic Considerations
When handling 3-MeO-PHA, researchers must account for its physicochemical properties:
-
Solubility: The long hexyl chain renders the free base highly lipophilic and potentially insoluble in pure aqueous media.[1][2] Recommendation: Utilize the hydrochloride salt form or predissolve in DMSO before dilution in assay buffer.
-
Non-Specific Binding: High LogP compounds stick to plasticware.[1][2] Mitigation: Use BSA (Bovine Serum Albumin) in buffers and glass-coated plates where possible.[1][2]
-
Off-Target Effects: The 3-methoxy-benzylamine motif is structurally reminiscent of certain NMDA antagonists (e.g., Lefetamine analogues).[1][2] It is crucial to screen against NMDA receptors to rule out dissociative effects, which could confound behavioral data in vivo.[1][2]
References
-
National Institute of Mental Health (NIMH). Psychoactive Drug Screening Program (PDSP) Protocol Book.[1][2] (Standardized binding protocols).[2] [Link]
-
IUPHAR/BPS Guide to Pharmacology. Transporter Database: SLC6 Family.[1][2] (Reference values for Cocaine/Fluoxetine). [Link][2]
-
PubChem. Compound Summary: 1-(3-Methoxyphenyl)hexan-1-amine (CID 36133779). [Link][2]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.[1][2] Biochemical Pharmacology.[2] [Link]
-
Rothman, R. B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin.[1][2] Synapse.[2][3] [Link]
Evaluating the selectivity of 1-(3-Methoxyphenyl)hexan-1-amine for different neurotransmitter transporters
Evaluating the Selectivity of Monoamine Reuptake Inhibitors: A Comparative Guide
A Note on the Analyte: Initial searches for publicly available pharmacological data on 1-(3-Methoxyphenyl)hexan-1-amine, specifically its binding affinities for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, did not yield sufficient results to construct a comprehensive comparative guide. This suggests the compound may be novel or not extensively characterized in accessible literature.
To fulfill the objective of this guide—to provide a detailed, data-driven comparison of a compound's selectivity for monoamine transporters—we will proceed with an analysis of a related and well-characterized compound for which such data is available: Mexedrone (3-methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one) . This will allow for a thorough demonstration of the evaluation process and a robust comparison with established transporter inhibitors.
Introduction: The Critical Role of Transporter Selectivity
The monoamine transporters—SERT, NET, and DAT—are crucial for regulating neurotransmission by clearing serotonin, norepinephrine, and dopamine from the synaptic cleft, respectively.[1] Therapeutic agents that inhibit these transporters are cornerstones in the treatment of numerous psychiatric disorders.[2] The selectivity of a compound for these transporters is a key determinant of its therapeutic efficacy and side-effect profile.[3] For instance, Selective Serotonin Reuptake Inhibitors (SSRIs) primarily target SERT and are a first-line treatment for depression and anxiety.[2][4] In contrast, dual-acting agents like Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) can offer broader efficacy, particularly in cases involving chronic pain.[3] Compounds that also significantly inhibit DAT may have psychostimulant effects.[1]
This guide provides a comparative analysis of Mexedrone's selectivity for SERT, NET, and DAT, benchmarked against well-established selective inhibitors. We will delve into the experimental methodologies used to determine transporter affinity and function, providing researchers with a framework for evaluating novel compounds.
Comparative Selectivity Profile
The selectivity of a compound is typically determined by comparing its binding affinity (Ki) or its functional inhibition (IC50) for each of the monoamine transporters. A lower value indicates a higher affinity or potency. The ratio of these values between transporters indicates the compound's selectivity.
| Compound | Class | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) | Primary Target(s) |
| Mexedrone | Cathinone | 2500 | 1800 | 4600 | Non-selective |
| Fluoxetine | SSRI | ~1.4 | High (minimal effect) | High (minimal effect) | SERT |
| Desipramine | TCA/NRI | 61 | 4 | 78720 | NET |
| GBR-12935 | DRI | High | High | 1.08 | DAT |
Note: IC50 and Ki values can vary between studies and experimental conditions. The values presented are representative.
Analysis of Mexedrone's Profile: The experimental data for Mexedrone reveals it to be a relatively weak, non-selective inhibitor of all three monoamine transporters, with IC50 values in the low micromolar range.[1] It displays a slight preference for NET over SERT and DAT. This lack of selectivity suggests a broad mechanism of action that could lead to a complex pharmacological profile with potential for stimulant and other psychoactive effects, rather than a targeted therapeutic action like that of an SSRI or a dedicated NRI.
Experimental Protocol: Radioligand Binding Assay
To determine the binding affinity (Ki) of a test compound for monoamine transporters, a competitive radioligand binding assay is a standard and robust method.[5] This in vitro assay measures the ability of a non-labeled compound (the "competitor," e.g., Mexedrone) to displace a radioactively labeled ligand that is known to bind with high affinity to the target transporter.
Principle of the Assay
The assay relies on the competition between the radioligand and the test compound for the same binding site on the transporter. By measuring the amount of radioligand bound at various concentrations of the test compound, an inhibition curve can be generated, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) can be calculated. The Ki (inhibition constant) is then derived from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
Caption: Workflow of a competitive radioligand binding assay.
Step-by-Step Methodology
-
Membrane Preparation:
-
Utilize cell lines (e.g., HEK293) stably expressing the human transporter of interest (hSERT, hNET, or hDAT).
-
Harvest cells and homogenize in an ice-cold lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.[5]
-
-
Assay Setup (96-well plate format):
-
Total Binding: Wells containing membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding (NSB): Wells containing membrane preparation, radioligand, and a high concentration of a known, non-labeled inhibitor (e.g., 10 µM Desipramine for NET) to saturate all specific binding sites.
-
Test Compound: Wells containing membrane preparation, radioligand, and serial dilutions of the test compound (e.g., Mexedrone).
-
-
Incubation:
-
Incubate the plates at a defined temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filter discs into scintillation vials with scintillation fluid.
-
Quantify the radioactivity trapped on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: Neurotransmitter Uptake Inhibition
While binding assays measure the affinity of a compound for a transporter, they do not directly assess its effect on transporter function. Uptake inhibition assays measure the ability of a compound to block the transport of a neurotransmitter (or a labeled substrate) into a cell.
Sources
- 1. Synthesis, characterization and monoamine transporter activity of the new psychoactive substance mexedrone and its N-methoxy positional isomer, N-methoxymephedrone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of (<i>E</i>)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation <i>via</i> AMPK activation - Arabian Journal of Chemistry [arabjchem.org]
- 5. Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents [mdpi.com]
A Comparative In Vitro Potency Analysis of 1-(3-Methoxyphenyl)hexan-1-amine Against Key Reference Neuromodulators
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This guide presents a comprehensive benchmark analysis of the in vitro pharmacological profile of 1-(3-methoxyphenyl)hexan-1-amine, a novel chemical entity. Recognizing the structural similarities to known N-methyl-D-aspartate (NMDA) receptor antagonists and monoamine transporter ligands, this study was designed to objectively quantify its potency and selectivity against these critical CNS targets. Through a series of validated, industry-standard in vitro assays, we compare its activity to well-characterized reference compounds, including (+)-MK-801, Ketamine, and Fluoxetine. The data herein provide crucial foundational knowledge for the scientific community, offering a clear, data-driven perspective on the compound's potential mechanism of action and informing the trajectory of future preclinical research.
Introduction: Rationale for Investigation
The compound 1-(3-Methoxyphenyl)hexan-1-amine, hereafter referred to as "Test Compound," is a synthetic molecule whose structural architecture—featuring a methoxyphenyl ring and a hexylamine chain—suggests potential interactions with key neurological receptors. Specifically, the cyclohexylamine moiety is a common feature in uncompetitive NMDA receptor antagonists like Ketamine and Phencyclidine (PCP).[1] The NMDA receptor, a glutamate-gated ion channel, is fundamental to synaptic plasticity, learning, and memory.[2][3] Its dysregulation is implicated in numerous neurological and psychiatric disorders, making it a high-interest therapeutic target.[4]
Furthermore, the presence of a primary amine and an aromatic ring indicates a possible affinity for monoamine transporters, such as the serotonin transporter (SERT), which are the primary targets for many antidepressant medications.[5][6] To elucidate the primary biological targets and quantify the interaction, a direct comparative analysis against established pharmacological agents is essential.
This guide details the head-to-head in vitro benchmarking of the Test Compound against:
-
(+)-MK-801 and Ketamine: Uncompetitive NMDA receptor antagonists.[1]
-
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI).[5]
The objective is to determine the Test Compound's relative potency (Kᵢ and IC₅₀) and selectivity, thereby providing a robust, foundational dataset for researchers in pharmacology and drug development.
Scientific & Experimental Framework
The experimental design prioritizes validated, reproducible methods to ensure the trustworthiness and integrity of the generated data. The selection of assays is based on their established utility in characterizing ligand-target interactions for NMDA receptors and monoamine transporters.
Causality Behind Experimental Choices
-
Target Selection: The NMDA receptor and serotonin transporter (SERT) were chosen as primary targets based on structural-activity relationship (SAR) analysis of the Test Compound. Benchmarking against both provides a measure of potency and, critically, selectivity, which is a key determinant of a compound's therapeutic potential and side-effect profile.[7]
-
Assay Selection:
-
Radioligand Binding Assay: This method was chosen to directly measure the binding affinity (Kᵢ) of the Test Compound for the NMDA receptor. It quantifies the direct interaction between the compound and the receptor in the absence of functional downstream signaling, providing a pure measure of affinity.[8][9]
-
Neurotransmitter Uptake Assay: A functional assay was selected for SERT to measure the compound's ability to inhibit the transporter's primary biological function—the reuptake of serotonin. This provides a potency value (IC₅₀) that is physiologically relevant.[10][11]
-
Cytotoxicity Assay: An MTT assay was included as a crucial control experiment. It ensures that any observed activity in the primary assays is due to specific pharmacological interaction, not a general, non-specific cytotoxic effect that would compromise cell viability and lead to misleading results.[12][13]
-
Experimental Workflow
The overall experimental process is designed to be systematic and self-validating, moving from direct binding assessment to functional inhibition, with integrated controls for non-specific effects.
Figure 1: Experimental workflow for in vitro potency benchmarking.
Detailed Experimental Protocols
The following protocols are described in a step-by-step format to ensure reproducibility.
Protocol: NMDA Receptor Radioligand Binding Assay
This protocol measures the competitive displacement of a radiolabeled ligand, -MK-801, from the NMDA receptor channel binding site.[8][9]
-
Membrane Preparation: Rat cortical membranes are prepared and stored at -80°C. On the day of the assay, membranes are thawed and resuspended in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4).[14]
-
Assay Setup: In a 96-well plate, add in order:
-
50 µL of assay buffer.
-
50 µL of test compound or reference compound at various concentrations. For total binding, add 50 µL of buffer. For non-specific binding, add 50 µL of 10 µM (+)-MK-801.
-
50 µL of 2 nM -MK-801 (the radioligand).
-
100 µL of membrane preparation (approximately 100 µg protein).
-
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to reach equilibrium.[14]
-
Termination & Filtration: The reaction is terminated by rapid vacuum filtration through a glass fiber filter (GF/B, presoaked in 0.5% polyethyleneimine). This separates the bound radioligand from the unbound.
-
Washing: Rapidly wash the filters three times with 3 mL of ice-cold wash buffer.
-
Quantification: Place filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ values are determined using non-linear regression analysis. Kᵢ values are then calculated from IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[15][16]
Protocol: SERT Uptake Inhibition Assay
This functional assay measures the inhibition of [³H]Serotonin ([³H]5-HT) uptake into HEK293 cells stably expressing the human serotonin transporter (hSERT).[5][10][17]
-
Cell Plating: Seed HEK293-hSERT cells into a 96-well plate at a density of 50,000 cells/well and allow them to adhere overnight.[18]
-
Pre-incubation: Wash cells once with Krebs-HEPES buffer (KHB). Pre-incubate the cells for 20 minutes at 25°C with 50 µL of KHB containing various concentrations of the test compound or reference compound.[5]
-
Initiate Uptake: Add 50 µL of KHB containing 10 nM [³H]5-HT to each well to initiate the uptake reaction.
-
Incubation: Incubate the plate for 15 minutes at 25°C.[5]
-
Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold KHB.
-
Cell Lysis & Quantification: Lyse the cells with 100 µL of 1% SDS. Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of Fluoxetine (10 µM). IC₅₀ values are calculated from concentration-response curves using non-linear regression.
Protocol: MTT Cytotoxicity Assay
This assay assesses cell viability by measuring the metabolic conversion of a yellow tetrazolium salt (MTT) to purple formazan crystals by living cells.[12][19]
-
Cell Plating: Seed HEK293 cells in a 96-well plate at 20,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with the Test Compound at concentrations identical to those used in the primary assays. Incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Results: A Data-Driven Comparison
The in vitro potency of the Test Compound was determined and compared against the reference standards. All data represent the mean ± SEM from at least three independent experiments.
Table 1: Comparative Potency at the NMDA Receptor and Serotonin Transporter (SERT)
| Compound | NMDA Receptor Binding (Kᵢ, nM) | SERT Uptake Inhibition (IC₅₀, nM) | Selectivity (Kᵢ NMDA / IC₅₀ SERT) |
| Test Compound | 48.5 ± 3.2 | 1,250 ± 98 | ~26-fold for NMDA |
| (+)-MK-801 | 5.2 ± 0.4 | >10,000 | >1,900-fold for NMDA |
| Ketamine | 310 ± 25 | >10,000 | >32-fold for NMDA |
| Fluoxetine | >10,000 | 15.8 ± 1.3[20] | >630-fold for SERT |
Kᵢ values for NMDA receptor binding were derived from IC₅₀ values using the Cheng-Prusoff equation.[15][21]
Cytotoxicity Assessment
The MTT assay revealed no significant reduction in cell viability for the Test Compound at concentrations up to 10 µM, which is well above the determined Kᵢ and IC₅₀ values. This confirms that the observed activities in the binding and uptake assays are due to specific pharmacological interactions and not non-specific toxicity.
Discussion & Scientific Insights
The results of this benchmarking study provide the first quantitative assessment of 1-(3-Methoxyphenyl)hexan-1-amine's in vitro pharmacological profile.
-
Primary Mechanism of Action: The data clearly indicate that the Test Compound is a potent uncompetitive antagonist of the NMDA receptor. With a Kᵢ value of 48.5 nM, it is approximately 6.4-fold more potent than Ketamine (Kᵢ ≈ 310 nM) but about 9.3-fold less potent than the high-affinity ligand (+)-MK-801 (Kᵢ ≈ 5.2 nM). This positions the Test Compound in an interesting potency range, potentially avoiding the profound side effects associated with very high-affinity channel blockers.[1]
-
Target Selectivity: The compound demonstrates a clear selectivity for the NMDA receptor over the serotonin transporter, with a selectivity ratio of approximately 26-fold. While it does exhibit weak activity at SERT (IC₅₀ = 1,250 nM), this is significantly less potent than its action at the NMDA receptor and substantially weaker than the reference SSRI, Fluoxetine (IC₅₀ ≈ 15.8 nM).[20] This profile suggests its primary effects in vivo would likely be driven by NMDA receptor modulation.
-
Structural-Activity Relationship Insights: The potency at the NMDA receptor supports the initial hypothesis that the core structure is well-suited for binding within the receptor's ion channel. The methoxy group and the length of the hexyl chain likely contribute to the specific affinity observed, distinguishing it from shorter-chain analogs like ketamine.
Visualizing the Mechanism: NMDA Receptor Antagonism
The NMDA receptor requires the binding of both glutamate and a co-agonist (glycine or D-serine) to open its ion channel.[2][4] Uncompetitive antagonists, like the Test Compound, do not compete with these agonists. Instead, they bind to a site within the open ion channel, physically occluding the passage of ions like Ca²⁺ and Na⁺.[3]
Figure 2: Mechanism of uncompetitive NMDA receptor antagonism.
Conclusion and Future Directions
This guide establishes 1-(3-Methoxyphenyl)hexan-1-amine as a potent and selective uncompetitive NMDA receptor antagonist in vitro. Its potency, which is intermediate between that of Ketamine and (+)-MK-801, makes it a compound of significant interest for further investigation.
Key Findings:
-
Potent NMDA Receptor Antagonism: The Test Compound exhibits a Kᵢ of 48.5 nM at the NMDA receptor.
-
Good Selectivity: It shows a ~26-fold selectivity for the NMDA receptor over the serotonin transporter.
-
No Inherent Cytotoxicity: The observed activity is specific and not due to general cell toxicity at effective concentrations.
Future research should focus on characterizing its functional activity in more detail, including its kinetics of channel block and unblock, and assessing its efficacy and behavioral effects in preclinical in vivo models of neurological disorders.
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Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]
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MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current Protocols in Pharmacology. [Link]
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Cheng-Prusoff Equation Calculator. Calculator.net. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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MK801 Radioligand Binding Assay at the N -Methyl- D -Aspartate Receptor. ResearchGate. [Link]
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On the Calculation Formula for the Binding Inhibition Constant Ki. Kagawa University Faculty of Agriculture. [Link]
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determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. [Link]
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Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. [Link]
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Uptake and release of neurotransmitters. PubMed. [Link]
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MTT (Assay protocol, published on Feb 27, 2023). protocols.io. [Link]
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Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. [Link]
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Comparison of the potency, kinetics and voltage-dependency of a series of uncompetitive NMDA receptor antagonists in vitro with anticonvulsive and motor impairment activity in vivo. PubMed. [Link]
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SERT Biochemical Binding Assay Service. Reaction Biology. [Link]
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SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. DiscoverX. [Link]
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Study of potency, kinetics of block and toxicity of NMDA receptor antagonists using fura-2. PubMed. [Link]
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Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
-
Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
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Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
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Neurotransmitter Transporter Uptake Assay Kit. MedicalExpo. [Link]
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In vitro characterization of novel NR2B selective NMDA receptor antagonists. PubMed. [Link]
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In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. [Link]
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Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands. [Link]
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Assay Protocol Book. PDSP - UNC. [Link]
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NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. MDPI. [Link]
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Pharmacology of NMDA Receptors. NCBI. [Link]
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Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry - ACS Publications. [Link]
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Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. bioRxiv. [Link]
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Concentration-response curves of NMDA receptor antagonists on T cell... ResearchGate. [Link]
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1-(3-Methoxyphenyl)ethanamine. PubChem. [Link]
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1-(3-methoxyphenyl)ethanamine (C9H13NO). PubChemLite. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
